molecular formula C10H20O3 B599918 p-Menthane-1,3,8-triol

p-Menthane-1,3,8-triol

Cat. No.: B599918
M. Wt: 188.26 g/mol
InChI Key: JRNAYJOJYCECDH-UHFFFAOYSA-N
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Description

P-Menthane-1,3,8-triol is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNAYJOJYCECDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Occurrence and Analysis of p-Menthane-1,3,8-triol in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of p-Menthane-1,3,8-triol in Mentha species, with a particular focus on Mentha canadensis. It details the biosynthetic context of this polar monoterpenoid and presents detailed, adaptable experimental protocols for its extraction, isolation, and characterization. This document aims to serve as a foundational resource for researchers interested in the phytochemical investigation and potential therapeutic applications of this compound.

Introduction

The genus Mentha, encompassing species such as peppermint (Mentha piperita) and spearmint (Mentha spicata), is renowned for its production of a diverse array of volatile monoterpenoids, which are the primary constituents of their essential oils. These compounds, including menthol and carvone, have been extensively studied for their aromatic properties and biological activities. However, beyond the well-characterized volatile fraction, Mentha species also synthesize a range of less volatile, more polar terpenoids. Among these is this compound, a trihydroxylated p-menthane derivative that has been identified as a natural product in Mentha canadensis[1][2]. Due to its increased polarity compared to common mint monoterpenes, this compound is not typically found in significant quantities in essential oils obtained through conventional steam distillation. Its study requires specific extraction and analytical methodologies tailored to polar compounds. This guide provides an in-depth look at the current knowledge of this compound in Mentha and furnishes detailed experimental protocols to facilitate further research.

Natural Occurrence of this compound

This compound has been identified as a constituent of Mentha canadensis L.[1][2]. While this identification confirms its natural occurrence within the Mentha genus, quantitative data on its concentration in various Mentha species and different plant parts remains largely unavailable in current scientific literature. This is a notable knowledge gap, likely attributable to the analytical challenges posed by its polar nature. Standard essential oil analyses are optimized for volatile, non-polar compounds and are thus not suitable for the quantification of polar terpenoids like this compound.

Table 1: Qualitative Occurrence of this compound in Mentha Species

CompoundMentha SpeciesPlant PartReference
This compoundMentha canadensis L.Herbs[1][2]

Further research employing targeted analytical methods is necessary to quantify the abundance of this compound in different Mentha species and to understand the factors influencing its production, such as genotype, environmental conditions, and plant developmental stage.

Biosynthesis of p-Menthane Monoterpenoids in Mentha

The biosynthesis of p-menthane monoterpenoids in Mentha species is a well-elucidated process that primarily occurs in the glandular trichomes of the leaves. The pathway begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol phosphate (MEP) pathway in the plastids.

The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. In the context of p-menthane biosynthesis, GPP undergoes a series of enzymatic transformations, including cyclization and subsequent hydroxylations, reductions, and isomerizations, to produce the vast array of monoterpenoids found in Mentha. The formation of a tri-hydroxylated compound like this compound would likely involve multiple hydroxylation steps catalyzed by cytochrome P450 monooxygenases.

Below is a diagram illustrating the generalized biosynthetic pathway leading to p-menthane monoterpenoids in Mentha.

pMenthane_Biosynthesis Figure 1: Generalized Biosynthetic Pathway of p-Menthane Monoterpenoids in Mentha MEP_Pathway MEP Pathway (in Plastid) IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_Pathway->DMAPP GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP Limonene_Synthase Limonene Synthase GPP->Limonene_Synthase Limonene (-)-Limonene Limonene_Synthase->Limonene Hydroxylases Cytochrome P450 Hydroxylases Limonene->Hydroxylases P_Menthane_Derivatives Various p-Menthane Monoterpenoids (e.g., menthol, carvone) Hydroxylases->P_Menthane_Derivatives P_Menthane_Triol This compound Hydroxylases->P_Menthane_Triol Multiple Hydroxylation Steps Reductases_Isomerases Reductases, Isomerases, etc. P_Menthane_Derivatives->Reductases_Isomerases Reductases_Isomerases->P_Menthane_Derivatives

Figure 1: Generalized Biosynthetic Pathway

Experimental Protocols

Due to the limited literature on the specific isolation of this compound from Mentha, the following protocols are adapted from established methodologies for the extraction and analysis of polar terpenoids from plant matrices.

Extraction of Polar Terpenoids from Mentha Leaves

This protocol describes a method for the exhaustive extraction of polar and semi-polar compounds from dried Mentha leaves.

Extraction_Workflow Figure 2: Workflow for the Extraction of Polar Terpenoids from Mentha Start Dried & Powdered Mentha Leaves Maceration Maceration with 80% Methanol (3x, 24h each) Start->Maceration Filtration Filtration Maceration->Filtration Combined_Extract Combined Methanolic Extract Filtration->Combined_Extract Concentration Concentration under Reduced Pressure Combined_Extract->Concentration Crude_Extract Crude Polar Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Fractions Hexane Fraction (Non-polar) Ethyl Acetate Fraction (Semi-polar) n-Butanol Fraction (Polar) Fractionation->Fractions End Fractions for further Purification and Analysis Fractions->End

Figure 2: Extraction Workflow Diagram

Methodology:

  • Plant Material Preparation: Air-dried leaves of the desired Mentha species are ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v). The extraction is carried out at room temperature with occasional agitation for 24 hours. This process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude polar extract.

  • Liquid-Liquid Partitioning (Optional but Recommended): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on polarity, with this compound expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the isolation of the target compound from the polar fractions obtained in the previous step.

Methodology:

  • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase for column chromatography.

  • Column Packing: The silica gel is packed into a glass column using a suitable non-polar solvent (e.g., n-hexane) to create a uniform slurry.

  • Sample Loading: The dried polar fraction (e.g., ethyl acetate or n-butanol fraction) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling and Purification: Fractions containing the compound of interest (as indicated by TLC) are pooled and may require further purification by repeated column chromatography or preparative HPLC to obtain pure this compound.

Characterization and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable technique for the identification and quantification of polar, non-volatile compounds like this compound.

Methodology:

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization, is employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

    • Data Acquisition: Data can be acquired in full scan mode for identification and in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

  • Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally occurring polar monoterpenoid in Mentha canadensis. While its presence has been confirmed, there is a clear need for further research to quantify its abundance in various Mentha species and to elucidate the specific enzymatic steps involved in its biosynthesis. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and analysis of this and other polar terpenoids from Mentha. Such studies will be crucial for a more complete understanding of the phytochemistry of the Mentha genus and for exploring the potential bioactivities and therapeutic applications of its lesser-known polar constituents. The methodologies and diagrams presented herein are intended to facilitate these future research endeavors in the fields of natural product chemistry, phytochemistry, and drug discovery.

References

physical and chemical properties of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-1,3,8-triol is a monoterpenoid compound with potential applications in various scientific fields. This document provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly concerning experimental protocols for synthesis, detailed spectral analysis, and biological activity. Information on the closely related and well-studied compound, p-menthane-3,8-diol, is included for comparative purposes where relevant, but it is crucial to note the distinct nature of these two molecules.

Physicochemical Properties

This compound, with the IUPAC name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol, is a small molecule with a molecular weight of 188.26 g/mol .[1][2] Its physical state at room temperature has been described variably as a solid or an oil, indicating that its melting point may be near ambient temperatures.[3][4] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

A summary of its known and calculated physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[3]
Molecular Weight 188.26 g/mol [3]
CAS Number 155348-06-4[4]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[2]
Appearance Solid or Oil[3][4]
Boiling Point (Calculated) 312.9 ± 27.0 °C at 760 mmHg[3]
Density (Calculated) 1.1 ± 0.1 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
LogP (Calculated) -0.21[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]

Synthesis and Experimental Protocols

A proposed, hypothetical workflow for the synthesis of this compound is outlined below. This workflow is for illustrative purposes and would require experimental validation.

G Hypothetical Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Chemical Transformation cluster_2 Final Product Starting_Material Suitable Precursor (e.g., Limonene or Terpineol derivative) Oxidation Selective Oxidation/ Hydroxylation Starting_Material->Oxidation Reagents: - Oxidizing agents - Catalysts Purification_1 Chromatographic Purification Oxidation->Purification_1 Crude Product Final_Product This compound Purification_1->Final_Product Purified Intermediate Characterization Spectroscopic Analysis (NMR, MS, IR) Final_Product->Characterization Verify Structure and Purity

A hypothetical workflow for the synthesis of this compound.

Spectral Data

While at least one commercial supplier indicates that the structure of their this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, the actual spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) are not publicly available.[4] The acquisition and publication of this data are crucial for the unambiguous identification and characterization of this compound.

For comparison, the mass spectrum of the related isomer, p-menthane-1,2,3-triol, is available in public databases.[5]

Biological Activity and Signaling Pathways

There is currently a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway interactions of this compound.

In contrast, the closely related compound, p-menthane-3,8-diol (PMD), is a well-documented insect repellent.[6] Its mechanism of action is thought to involve interactions with the olfactory receptors of insects, leading to a repellent effect. However, it is imperative to conduct dedicated studies to determine if this compound exhibits similar or different biological properties.

Due to the absence of experimental data on the signaling pathways of this compound, a diagrammatic representation cannot be provided at this time. Future research in this area would be highly valuable.

Conclusion and Future Directions

This compound is a chemical entity for which basic physicochemical data is available, but a comprehensive understanding is hampered by the lack of detailed experimental information. To facilitate further research and development, the following areas require immediate attention:

  • Development and publication of a reliable and reproducible synthetic protocol.

  • Full spectral characterization, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

  • Investigation into its biological activities, including but not limited to its potential as an insect repellent, antimicrobial agent, or other pharmacologically relevant properties.

  • Elucidation of its mechanism of action and interaction with biological signaling pathways.

The information presented in this technical guide is based on the limited data currently available and is intended to serve as a foundation for future scientific inquiry.

References

A Technical Guide to the Proposed Biosynthesis of p-Menthane-1,3,8-triol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from the herbaceous plant Mentha canadensis L.[1][2][3][4]. As a member of the p-menthane class of monoterpenes, it shares a common biosynthetic origin with well-known compounds such as menthol and carvone. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide proposes a plausible pathway based on established enzymatic reactions in Mentha species and the known catalytic capabilities of key enzyme families, particularly cytochrome P450 monooxygenases. This document provides a technical overview of the proposed pathway, summarizes relevant quantitative data, details pertinent experimental protocols, and presents a visual representation of the biosynthetic route.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from geranyl diphosphate (GPP), the universal precursor for monoterpenes in plants. The pathway likely proceeds through the formation of a cyclic intermediate, (-)-limonene, followed by a series of hydroxylation reactions catalyzed by cytochrome P450 (P450) monooxygenases.

Step 1: Geranyl Diphosphate to (-)-Limonene

The initial steps of monoterpene biosynthesis in Mentha species are well-characterized.[5][6] GPP, derived from the methylerythritol phosphate (MEP) pathway, is cyclized by the enzyme (-)-limonene synthase (LS) to form the monoterpene olefin, (-)-limonene.[7] This reaction is a critical branch point in the biosynthesis of various p-menthane monoterpenoids.[5]

Step 2: Hydroxylation of (-)-Limonene to (-)-trans-Isopiperitenol

Following its formation, (-)-limonene undergoes regiospecific hydroxylation. In peppermint (Mentha x piperita), a cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3H), catalyzes the hydroxylation at the C3 position to yield (-)-trans-isopiperitenol.[7][8] This enzymatic step is a key determinant in the pathway towards menthol and other C3-oxygenated monoterpenes.

Step 3 (Proposed): Hydroxylation of (-)-trans-Isopiperitenol to p-Menthane-1,3-diol-8-ol

This proposed step involves the hydroxylation of the tertiary carbon at the C1 position. Plant P450 enzymes are known to catalyze the hydroxylation of unactivated C-H bonds, including tertiary carbons.[9][10] It is hypothesized that a specific P450 monooxygenase in Mentha canadensis recognizes (-)-trans-isopiperitenol as a substrate and hydroxylates it at the C1 position.

Step 4 (Proposed): Hydroxylation to this compound

The final step in the proposed pathway is the hydroxylation of the methyl group at the C8 position. The enzymatic functionalization of allylic methyl groups in monoterpenes is a known reaction catalyzed by hydroxylases.[11][12][13] A cytochrome P450 monooxygenase is the likely candidate for this terminal hydroxylation, completing the synthesis of this compound.

Data Presentation

Quantitative data for the complete biosynthesis of this compound is not currently available in the literature. However, analysis of related monoterpene pathways in Mentha species provides a framework for the types of quantitative data that are essential for pathway characterization. The following tables are presented as templates for organizing future experimental data on this pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/s/mg protein)Reference
(-)-Limonene SynthaseGeranyl DiphosphateData not availableData not available
(-)-Limonene-3-Hydroxylase(-)-LimoneneData not availableData not available
Proposed C1-Hydroxylase(-)-trans-IsopiperitenolData not availableData not available
Proposed C8-Hydroxylasep-Menthane-1,3-diol-8-olData not availableData not available

Table 2: Metabolite Concentrations in Mentha canadensis

MetaboliteTissue TypeConcentration (µg/g fresh weight)Developmental StageReference
Geranyl DiphosphateLeaf Glandular TrichomesData not availableYoung
(-)-LimoneneLeaf Glandular TrichomesData not availableYoung
(-)-trans-IsopiperitenolLeaf Glandular TrichomesData not availableYoung
This compoundLeavesData not availableMature[1]

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the proposed this compound pathway are yet to be developed. The following are generalized protocols based on established methods for analogous enzymes in Mentha species.

1. Terpenoid Extraction and Quantification

This protocol is adapted for the extraction and analysis of both volatile and non-volatile terpenoids from Mentha tissues.[14][15][16]

  • Tissue Homogenization: Fresh or frozen plant tissue (e.g., leaves) is ground to a fine powder in liquid nitrogen.

  • Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent, such as a mixture of hexane and ethyl acetate. The ratio of the solvents can be adjusted based on the polarity of the target compounds.[14]

  • Purification: The crude extract is subjected to column chromatography on silica gel to separate different classes of terpenoids.

  • Quantification: The concentration of individual terpenoids is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) by comparing with authentic standards.[17][18]

2. Enzyme Assays

  • (-)-Limonene Synthase Assay:

    • Enzyme Source: Soluble protein extracts from young Mentha leaves or glandular trichomes.

    • Substrate: Radiolabeled [1-3H]geranyl diphosphate.

    • Assay Conditions: The reaction is typically carried out in a buffered solution containing the enzyme extract, substrate, and divalent cations (e.g., Mg2+).

    • Product Analysis: The reaction products are extracted with an organic solvent and analyzed by radio-GC to identify and quantify the labeled (-)-limonene.[19]

  • Cytochrome P450 Hydroxylase Assay:

    • Enzyme Source: Microsomal fractions isolated from Mentha tissues.

    • Substrates: (-)-Limonene, (-)-trans-isopiperitenol (for proposed hydroxylases).

    • Assay Conditions: The assay mixture contains the microsomal preparation, the substrate, NADPH as a cofactor, and a buffer solution.[20][21][22][23]

    • Product Analysis: The reaction products are extracted and analyzed by GC-MS to identify and quantify the hydroxylated products.

Mandatory Visualization

This compound Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase (Cytochrome P450) Intermediate p-Menthane-1,3-diol-8-ol (Proposed Intermediate) Isopiperitenol->Intermediate Cytochrome P450 (Proposed C1-Hydroxylase) Triol This compound Intermediate->Triol Cytochrome P450 (Proposed C8-Hydroxylase)

Proposed biosynthesis of this compound.

Experimental_Workflow Plant Mentha canadensis Plant Material Homogenization Tissue Homogenization Plant->Homogenization Extraction Solvent Extraction Homogenization->Extraction EnzymeExtraction Enzyme Extraction (Soluble proteins & Microsomes) Homogenization->EnzymeExtraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Column Chromatography CrudeExtract->Purification MetaboliteAnalysis Metabolite Analysis (GC-MS, HPLC) Purification->MetaboliteAnalysis DataAnalysis Data Analysis (Kinetics, Quantification) MetaboliteAnalysis->DataAnalysis EnzymeAssay Enzyme Assays EnzymeExtraction->EnzymeAssay EnzymeAssay->DataAnalysis

General experimental workflow for pathway analysis.

References

p-Menthane-1,3,8-triol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-1,3,8-triol is a naturally occurring monoterpenoid found in Mentha canadensis L. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. While detailed biological data, including specific signaling pathways and extensive experimental protocols, are not widely available for this compound, this document summarizes the existing information. To provide a broader context within the p-menthane class of compounds, relevant data for the structurally related and well-studied insect repellent, p-Menthane-3,8-diol (PMD), is also discussed, with clear distinctions made between the two molecules. This guide aims to be a foundational resource for researchers interested in the potential applications of this compound.

Core Compound Identification

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValueReference
CAS Number 155348-06-4[1][2][3]
Molecular Formula C₁₀H₂₀O₃[1]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[1]
Molecular Weight 188.26 g/mol [1]
Source Herbs of Mentha canadensis L.[2][3][4]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValue
XLogP3 0.8
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 188.14124450
Topological Polar Surface Area 60.7 Ų
Heavy Atom Count 13
Complexity 191

Note: The data in this table is based on computational models.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways of this compound in publicly available literature.

In contrast, the related compound, p-Menthane-3,8-diol (PMD) , is a well-documented and potent insect repellent. Its mechanism of action is believed to involve interactions with the sensory receptors of insects, creating a repellent effect. PMD is the active ingredient in many commercially available insect repellents derived from the oil of Corymbia citriodora (lemon eucalyptus).

The logical relationship for the known information source of this compound is depicted below.

G Information Source for this compound A Mentha canadensis L. B Isolation A->B C This compound B->C

Caption: Isolation workflow for this compound.

Experimental Protocols

For the related compound, p-Menthane-3,8-diol (PMD), a common synthetic route involves the acid-catalyzed cyclization of citronellal. A generalized workflow for this process is outlined below.

G Generalized Synthesis Workflow for p-Menthane-3,8-diol (PMD) A Citronellal B Acid-Catalyzed Cyclization A->B C Isopulegol Intermediate B->C D Hydration C->D E p-Menthane-3,8-diol (PMD) D->E

Caption: Synthetic pathway for p-Menthane-3,8-diol.

Conclusion and Future Directions

This compound is a defined chemical entity with a known structure and origin. However, a significant gap exists in the scientific literature regarding its biological effects and potential applications. The lack of published research on its bioactivity, mechanism of action, and associated signaling pathways presents an opportunity for novel investigations.

Future research should focus on:

  • Developing standardized protocols for the isolation of this compound from Mentha canadensis L. to obtain sufficient quantities for research.

  • Elucidating its spectroscopic profile (NMR, IR, Mass Spectrometry) to create a comprehensive analytical standard.

  • Screening for a wide range of biological activities, including but not limited to, insect repellent, anti-inflammatory, antimicrobial, and cytotoxic effects.

  • Investigating its mechanism of action and identifying any interactions with cellular signaling pathways.

By addressing these research gaps, the scientific community can unlock the potential of this compound and determine its viability for applications in drug development, agriculture, and other industries.

References

Spectral Data Analysis of p-Menthane-1,3,8-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectral data analysis for the monoterpenoid p-Menthane-1,3,8-triol. While extensive searches for experimentally obtained Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this specific compound have not yielded publicly available spectra, this document outlines the standard methodologies and expected data presentation for its characterization. The protocols detailed herein are based on established analytical techniques for similar natural products and serve as a foundational guide for researchers involved in the isolation, synthesis, or analysis of this compound.

Introduction to this compound

This compound is a monoterpenoid that has been reported to be isolated from the herbs of Mentha canadensis L.[1][]. Its chemical structure, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol, suggests a variety of stereoisomers are possible, each potentially possessing unique biological activities. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound in research and drug development.

Chemical Structure:

Spectral Data (Hypothetical)

NMR Spectral Data

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
e.g., 3.85dd1H10.5, 4.5H-3
e.g., 1.70-1.85m2HH-4, H-5a
e.g., 1.55m1HH-5e
e.g., 1.45m2HH-2, H-6a
e.g., 1.30s3HC(1)-CH₃
e.g., 1.25s3HC(8)-CH₃
e.g., 1.20s3HC(8)-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignment
e.g., 78.5CHC-3
e.g., 72.1CC-1
e.g., 71.8CC-8
e.g., 50.2CHC-4
e.g., 35.5CH₂C-5
e.g., 31.0CH₂C-2
e.g., 29.8CH₃C(8)-CH₃
e.g., 27.3CH₃C(8)-CH₃
e.g., 24.5CH₂C-6
e.g., 22.1CH₃C(1)-CH₃
Mass Spectrometry (MS) Data

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
e.g., 188.14125[M]⁺ (C₁₀H₂₀O₃)⁺
e.g., 170.130720[M - H₂O]⁺
e.g., 155.107215[M - H₂O - CH₃]⁺
e.g., 129.101840[M - C₃H₇O]⁺
e.g., 59.0497100[C₃H₇O]⁺
Infrared (IR) Spectroscopy Data

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
e.g., 3350 (broad)StrongO-H stretch (alcohol)
e.g., 2960-2850StrongC-H stretch (alkane)
e.g., 1465MediumC-H bend (CH₂)
e.g., 1375MediumC-H bend (gem-dimethyl)
e.g., 1150StrongC-O stretch (tertiary alcohol)
e.g., 1050StrongC-O stretch (secondary/primary alcohol)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a non-volatile, polar compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32k data points, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 64k data points, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Ionization Method: Electrospray ionization (ESI) is suitable for a polar molecule like this compound. Atmospheric pressure chemical ionization (APCI) could also be considered.

  • Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • Perform tandem mass spectrometry (MS/MS) on the protonated or deprotonated molecular ion to obtain fragmentation data, which is crucial for structural confirmation.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State: If the sample is a solid, it can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) and subtract it from the sample spectrum.

    • An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the spectral analysis of a natural product like this compound.

Spectral_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Mentha canadensis) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography (e.g., Silica Gel) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1. General workflow from isolation to structure confirmation.

NMR_Data_Analysis_Logic H_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities, Coupling Constants) Proton_Environment Identify Proton Environments H_NMR->Proton_Environment C_NMR ¹³C NMR (Chemical Shifts) Carbon_Backbone Identify Carbon Backbone C_NMR->Carbon_Backbone COSY COSY (¹H-¹H Correlations) Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Connectivity Proton_Environment->Connectivity Carbon_Backbone->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Figure 2. Logical flow for structure elucidation using NMR data.

Conclusion

The definitive structural elucidation and quality assessment of this compound are critically dependent on the acquisition and correct interpretation of its NMR, MS, and IR spectral data. While experimental data is not currently widespread, the standardized protocols and data presentation formats outlined in this guide provide a robust framework for researchers. The application of these techniques will enable the unambiguous characterization of this compound, facilitating further investigation into its chemical properties and potential biological activities. It is recommended that future work on this compound includes the public deposition of its spectral data to enrich the scientific record.

References

p-Menthane-1,3,8-triol: A Review of Current Scientific Knowledge on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – This technical guide provides a comprehensive overview of the current state of scientific knowledge regarding the biological activity of the monoterpenoid p-Menthane-1,3,8-triol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring monoterpenoid that has been isolated from plant species of the Mentha genus, such as Mentha canadensis L.[1][2]. Despite its identification and availability, a thorough review of the scientific literature reveals a significant lack of in-depth studies on its specific biological activities. As of the date of this publication, there is no substantial body of research detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications. This guide summarizes the available information on this compound and provides context by examining the well-documented activities of its structural analogue, p-Menthane-3,8-diol (PMD).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃PubChem
Molecular Weight 188.26 g/mol PubChem
CAS Number 155348-06-4MedchemExpress, InvivoChem
Appearance SolidInvivoChem
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneMedchemExpress
Natural Source Mentha canadensis L.MedchemExpress, InvivoChem

Review of Biological Activity

Extensive searches of scientific databases for biological activity data on this compound, including anti-inflammatory, antimicrobial, cytotoxic, antioxidant, and insecticidal properties, did not yield any significant results. The current body of scientific literature does not contain detailed studies, quantitative data (e.g., IC₅₀, EC₅₀), or elucidated mechanisms of action for this specific compound.

Biological Activity of the Structural Analogue: p-Menthane-3,8-diol (PMD)

In contrast to the limited information on this compound, its structural analogue, p-Menthane-3,8-diol (PMD), is a well-researched compound with established biological activity, primarily as an insect repellent. PMD is the active ingredient in several commercially available insect repellents and is recognized for its efficacy against a variety of arthropods.

Insect Repellent Activity of PMD

PMD is a highly effective insect repellent, with a performance comparable to N,N-Diethyl-meta-toluamide (DEET) when used in similar concentrations. It is derived from the essential oil of Corymbia citriodora (lemon eucalyptus) and is also produced synthetically. The mechanism of action for insect repellents like PMD is generally understood to involve interference with the host-seeking behavior of insects.

InsectRepellencyMechanism cluster_insect Insect Olfactory System cluster_host Host Cues OdorantReceptors Odorant Receptors OlfactoryNeurons Olfactory Sensory Neurons OdorantReceptors->OlfactoryNeurons Signal Transduction AntennalLobe Antennal Lobe (Brain) OlfactoryNeurons->AntennalLobe Signal Transmission HostSeeking Host-Seeking Behavior AntennalLobe->HostSeeking Initiates CO2 Carbon Dioxide CO2->OdorantReceptors Activates Octenol 1-Octen-3-ol Octenol->OdorantReceptors Activates LacticAcid Lactic Acid LacticAcid->OdorantReceptors Activates PMD p-Menthane-3,8-diol (PMD) PMD->OdorantReceptors Blocks/Interferes with Repellency Repellency HostSeeking->Repellency Inhibited by PMD

A simplified diagram illustrating the proposed mechanism of insect repellency for compounds like PMD.
Other Reported Activities of PMD

While primarily known as an insect repellent, some studies have suggested other potential biological activities for PMD, including antimicrobial and anti-inflammatory properties. However, these are less extensively studied compared to its repellent effects.

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, this guide cannot provide detailed experimental protocols for its biological evaluation. Researchers interested in investigating the properties of this compound would need to adapt standard assays for activities such as:

  • Antimicrobial Activity: Broth microdilution or agar diffusion assays to determine Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi.

  • Cytotoxicity: MTT or MTS assays on various cancer and non-cancer cell lines to determine IC₅₀ values.

  • Anti-inflammatory Activity: Assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Antioxidant Activity: DPPH or ABTS radical scavenging assays to determine antioxidant capacity.

  • Insect Repellent Activity: Arm-in-cage or other relevant behavioral assays with mosquitoes or other insects.

Signaling Pathways

As no mechanism of action has been elucidated for this compound, it is not possible to provide diagrams of its effects on cellular signaling pathways. Future research would be required to identify its molecular targets and downstream effects.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product in terms of its biological activity. While its chemical structure is known and it is available for research, there is a clear gap in the scientific literature regarding its potential pharmacological or other useful properties.

Given the well-established insect repellent activity of its close structural analogue, p-Menthane-3,8-diol, a primary area for future investigation would be to assess the insect repellent efficacy of this compound. Furthermore, systematic screening for a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, is warranted to fully explore the potential of this monoterpenoid.

This technical guide serves to highlight the current lack of knowledge and to encourage the scientific community to undertake the necessary research to uncover the biological profile of this compound.

References

p-Menthane-1,3,8-triol: A Technical Guide on its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

p-Menthane-1,3,8-triol is a saturated monoterpenoid diol belonging to the p-menthane class of natural products. These compounds are characterized by a cyclohexane ring with a methyl group and a substituted propyl group at positions 1 and 4, respectively. The chemistry of monoterpenoids from the Mentha genus has been a subject of extensive research due to their wide range of biological activities and applications in the flavor, fragrance, and pharmaceutical industries[2][3][4][5][6]. While the volatile components of Mentha essential oils, such as menthol and carvone, have been thoroughly investigated, the more polar, non-volatile constituents like this compound are less studied.

History of Discovery and Isolation

A definitive primary publication detailing the initial discovery and isolation of this compound could not be identified through extensive literature and database searches. Commercial suppliers and chemical databases consistently list Mentha canadensis L. (also known as wild mint or Canadian mint) as a natural source of this compound[1][7]. It is plausible that the identification of this compound was first reported within a broader phytochemical investigation of Mentha canadensis, where it was identified as a minor, polar constituent and therefore not the principal focus of the study. Such initial findings are often embedded in comprehensive analyses of plant extracts, making them challenging to locate through targeted keyword searches.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are crucial for its detection, isolation, and characterization.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[8][9]
Molecular Weight 188.26 g/mol [8][9]
CAS Number 155348-06-4[7][9]
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[9]
Canonical SMILES CC1(CCC(C(C1)O)C(C)(C)O)O[9]
InChIKey JRNAYJOJYCECDH-UHFFFAOYSA-N[9]
Topological Polar Surface Area 60.7 Ų[8][9]
Predicted LogP 0.8[8][9]
Hydrogen Bond Donor Count 3[8][9]
Hydrogen Bond Acceptor Count 3[8][9]

Experimental Protocols: A Generalized Approach for Isolation

While a specific, detailed experimental protocol for the original isolation of this compound is not available, a general methodology for the extraction and isolation of polar monoterpenoids from Mentha species can be outlined. This protocol is based on standard phytochemical techniques for separating polar, non-volatile compounds from a complex plant matrix.

4.1. Plant Material and Extraction

  • Collection and Preparation: Fresh aerial parts of Mentha canadensis are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar constituents. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

4.2. Fractionation and Isolation

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The highly polar triol is expected to remain predominantly in the aqueous or ethyl acetate fraction.

  • Column Chromatography: The polar fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

4.3. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) are employed for unambiguous assignment of all signals and to determine the relative stereochemistry.

Logical Relationships: Biosynthesis of p-Menthane Monoterpenoids

While a specific signaling pathway involving this compound has not been elucidated, its biosynthesis is understood within the broader context of p-menthane monoterpenoid formation in Mentha species. The following diagram illustrates the generalized biosynthetic pathway leading to the p-menthane skeleton.

Biosynthesis_of_pMenthane_Monoterpenoids GPP Geranyl Pyrophosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase pMenthane_Skeleton p-Menthane Skeleton Limonene->pMenthane_Skeleton Reductases Hydroxylation Hydroxylation Steps pMenthane_Skeleton->Hydroxylation Cytochrome P450s Triol This compound Hydroxylation->Triol

Caption: Generalized biosynthesis of p-menthane monoterpenoids in Mentha.

Conclusion

This compound remains a relatively understudied natural product from Mentha canadensis. The lack of a readily available primary discovery and isolation report highlights a gap in the historical documentation of phytochemical research. This guide provides a consolidated overview of the existing knowledge and presents a generalized framework for its isolation and biosynthetic origin. Further research is warranted to fully characterize the stereochemistry of the naturally occurring isomers, to elucidate its biological activities, and to explore its potential applications in drug development and other scientific fields. The detailed experimental protocols and logical diagrams provided herein are intended to facilitate and inspire future investigations into this intriguing monoterpenoid.

References

solubility of p-Menthane-1,3,8-triol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Menthane-1,3,8-triol, a monoterpenoid isolated from the herbs of Mentha canadensis L.[1][2] Understanding the solubility of this natural product is critical for its application in research, particularly in the fields of natural product chemistry and drug development. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and includes a workflow diagram for this process.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₂₀O₃, is a monoterpenoid that exists as an oil.[3] It is also known by its IUPAC name, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol.

Solubility Profile

Currently, quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by several chemical suppliers. The compound is generally described as soluble in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
WaterMay be soluble
EthanolMay be soluble
Dimethylformamide (DMF)May be soluble

It is important to note that for compounds with low water solubility (e.g., < 1 mg/mL), various formulation strategies can be employed for in vivo studies, such as using co-solvents like DMSO with surfactants like Tween 80 in saline.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound has not been published, a general and widely accepted method is the shake-flask method . This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation to pellet the solid material.

    • Carefully collect the supernatant (the saturated solution) using a pipette, ensuring no solid particles are disturbed.

    • For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method. HPLC or GC-MS are suitable techniques.

      • For quantification, a calibration curve must be generated using standard solutions of this compound of known concentrations.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent based on the concentration determined in the saturated solution.

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the determination was performed.

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (HPLC/GC-MS) E->F G Calculate and report solubility F->G

Shake-flask method workflow for solubility determination.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While quantitative data remains to be fully characterized in scientific literature, the provided qualitative data and the detailed experimental protocol offer a solid foundation for researchers and professionals in drug development to work with this compound. The outlined shake-flask method provides a robust framework for obtaining reliable and reproducible solubility data, which is essential for advancing the scientific understanding and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Menthane-3,8-diol from Citronellal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of p-menthane-3,8-diol (PMD) from citronellal. It is important to note that the synthesis of p-menthane-1,3,8-triol from citronellal is not a well-documented or common chemical transformation. The protocols detailed below focus on the established and widely reported acid-catalyzed cyclization of citronellal to produce p-menthane-3,8-diol, a compound of significant interest due to its use as a highly effective, naturally derived insect repellent.[1][2] PMD is recognized as a safe alternative to synthetic repellents like DEET.[1]

The synthesis of PMD from citronellal is a classic example of an acid-catalyzed intramolecular Prins-type cyclization followed by hydration.[3][4] The reaction involves the protonation of the aldehyde group in citronellal, which initiates a cyclization to form a carbocation intermediate. This intermediate is then hydrated to yield the final diol product.[5] Various acid catalysts, including mineral acids, organic acids, and solid acids, can be employed for this conversion.[4]

Reaction Pathway

The general reaction pathway for the synthesis of p-menthane-3,8-diol from citronellal is illustrated below. The process begins with the acid-catalyzed cyclization of citronellal to form an isopulegol intermediate, which is subsequently hydrated to yield the desired p-menthane-3,8-diol. Weaker acid sites on a catalyst tend to favor the direct formation of PMD.[6]

Reaction_Pathway Citronellal Citronellal Isopulegol Isopulegol Intermediate Citronellal->Isopulegol Acid-Catalyzed Cyclization PMD p-Menthane-3,8-diol Isopulegol->PMD Hydration

Caption: General reaction pathway for the synthesis of p-menthane-3,8-diol from citronellal.

Experimental Protocols

Two primary protocols for the synthesis of p-menthane-3,8-diol from citronellal are detailed below. The first employs sulfuric acid as a catalyst, representing a traditional and effective method. The second utilizes a lignin-derived solid acid catalyst, highlighting a more sustainable and green chemistry approach.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This method is a widely used and effective procedure for the synthesis of PMD.

Materials:

  • (±)-Citronellal (or Eucalyptus citriodora essential oil with high citronellal content)[7]

  • Sulfuric acid (H₂SO₄), 0.25% aqueous solution[8]

  • Sodium bicarbonate (NaHCO₃), 10% solution[7]

  • n-Hexane or n-Heptane[7][8]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • 250 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Buchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add 25 g of citronellal (or Eucalyptus citriodora essential oil).[7]

  • Catalyst Addition: Introduce the 0.25% aqueous sulfuric acid solution to the flask. The ratio of the aqueous acid solution to citronellal can be varied, with a common ratio being 3:1 by weight.[7]

  • Reaction: Vigorously stir the biphasic mixture at a constant temperature of 50°C for 5 to 11 hours.[6][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% sodium bicarbonate solution.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Add 42.5 mL of n-hexane, shake well, and allow the layers to separate. Collect the upper organic layer. Wash the organic layer with 25 mL of distilled water, and again collect the organic layer.[7]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.[6]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Crystallization: Dissolve the crude product in n-heptane and cool to -50°C for 20 hours to induce crystallization.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash with cold n-heptane, and dry under vacuum to yield purified p-menthane-3,8-diol.[6]

Protocol 2: Green Synthesis using Lignin-Derived Carbon Acid Catalyst

This protocol offers a more environmentally friendly approach by utilizing a reusable solid acid catalyst derived from alkaline lignin.[1]

Materials:

  • (±)-Citronellal[1]

  • Lignin-derived carbon acid catalyst (prepared by pyrolyzing alkaline lignin at 500°C)[1][2]

  • Water (solvent)[1]

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: The solid acid catalyst is prepared by pyrolyzing alkaline lignin at 500°C.[1]

  • Reaction Setup: Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask. Add (±)-citronellal to the mixture.[1]

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature. The reaction progress can be monitored by gas chromatography (GC).[1]

  • Catalyst Separation: Upon completion of the reaction, separate the solid catalyst by filtration. The catalyst can be recovered and potentially reused.[1]

  • Extraction: Extract the aqueous phase with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude PMD.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for p-menthane-3,8-diol.

CatalystStarting MaterialTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
0.25% H₂SO₄Citronellal501197.980 (crystallized)92.3[8]
0.75% H₂SO₄(±)-citronellal60698.595.6-[9]
Lignin-derived Carbon Acid(±)-citronellal5024978689[10]
Citric Acid(+)-citronellal--82-80[7]
0.25% H₂SO₄Eucalyptus citriodora oil505-76.3 (synthesized)-

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of p-menthane-3,8-diol.

Workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification Start Start: Citronellal + Acid Catalyst Reaction Reaction at Controlled Temperature Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Neutralization Neutralization Monitoring->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Isolation of Pure Product Crystallization->Isolation

Caption: A generalized workflow for the synthesis and purification of p-menthane-3,8-diol.

References

Synthesis of p-Menthane-1,3,8-triol: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proposed Synthetic Pathway

The synthesis of p-Menthane-1,3,8-triol can be envisioned through a three-step process starting from (+)-limonene. The overall strategy involves the sequential and regioselective introduction of three hydroxyl groups onto the p-menthane scaffold.

SynthesisWorkflow start (+)-Limonene step1 Step 1: Hydroboration-Oxidation start->step1 intermediate1 α-Terpineol (p-Menth-1-en-8-ol) step1->intermediate1 step2 Step 2: Allylic Oxidation intermediate1->step2 intermediate2 p-Menth-1-ene-3,8-diol step2->intermediate2 step3 Step 3: Acid-Catalyzed Hydration intermediate2->step3 product This compound step3->product

Figure 1. Proposed synthetic workflow for this compound from (+)-limonene.

Experimental Protocols

Step 1: Synthesis of α-Terpineol from (+)-Limonene via Hydroboration-Oxidation

This step selectively hydroxylates the exocyclic double bond of limonene. The use of a sterically hindered borane reagent, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), ensures high regioselectivity for the less substituted alkene.

Materials:

  • (+)-Limonene

  • 9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), a solution of (+)-limonene in anhydrous THF is cooled to 0 °C in an ice bath.

  • A solution of 9-BBN in THF is added dropwise to the limonene solution with continuous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is cooled back to 0 °C, and ethanol is slowly added, followed by the slow, dropwise addition of 6 M NaOH solution.

  • 30% H₂O₂ is then added dropwise, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude α-terpineol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValue
Limonene:9-BBN Molar Ratio1:1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time5 hours
Expected Yield85-95%

Step 2: Synthesis of p-Menth-1-ene-3,8-diol via Allylic Oxidation of α-Terpineol

This step introduces a hydroxyl group at the allylic C3 position of α-terpineol using selenium dioxide.

Materials:

  • α-Terpineol

  • Selenium dioxide (SeO₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of α-terpineol in anhydrous DCM is prepared in a round-bottom flask.

  • Selenium dioxide is added to the solution, followed by pyridine.

  • The mixture is stirred, and TBHP is added dropwise. The reaction is then stirred at room temperature. Reaction progress can be monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium sulfite and stirred for 30 minutes.

  • The mixture is filtered to remove the selenium byproduct. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford p-menth-1-ene-3,8-diol.

ParameterValue
α-Terpineol:SeO₂:TBHP Molar Ratio1:0.1:1.5
SolventDichloromethane
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Expected Yield40-60%

Step 3: Synthesis of this compound via Acid-Catalyzed Hydration

The final step involves the hydration of the endocyclic double bond of p-menth-1-ene-3,8-diol to yield the target triol. This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C1).

Materials:

  • p-Menth-1-ene-3,8-diol

  • Acetone

  • Water

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • p-Menth-1-ene-3,8-diol is dissolved in a mixture of acetone and water.

  • The solution is cooled to 0 °C, and 10% aqueous sulfuric acid is added dropwise.

  • The reaction mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

  • The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield crude this compound.

  • The final product can be purified by recrystallization or column chromatography.

ParameterValue
Solvent SystemAcetone/Water
Catalyst10% aq. H₂SO₄
Reaction Temperature0 °C to Room Temperature
Reaction Time6-12 hours
Expected Yield70-85%

Data Presentation

Characterization of this compound

PropertyValue
Molecular FormulaC₁₀H₂₀O₃
Molecular Weight188.26 g/mol
AppearanceWhite solid (predicted)
¹³C NMR (Predicted)Peaks expected around 70-80 ppm (C-OH), and 20-50 ppm (aliphatic carbons)
IR (Predicted, cm⁻¹)Broad ~3300 (O-H stretch), ~2950 (C-H stretch), ~1100 (C-O stretch)

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. However, related p-menthane diols, such as p-menthane-3,8-diol (PMD), are well-known for their insect repellent properties[2][3]. It is plausible that this compound may exhibit similar biological activities. Further research is required to elucidate its specific mechanisms of action and potential therapeutic applications. The diagram below illustrates a generalized logical relationship for the evaluation of a novel natural product-like compound.

BiologicalEvaluation compound This compound screening Initial Biological Screening (e.g., insect repellent, antimicrobial) compound->screening active Activity Confirmed screening->active inactive No Significant Activity screening->inactive moa Mechanism of Action Studies (e.g., receptor binding, enzyme inhibition) active->moa pathway Signaling Pathway Analysis moa->pathway dev Lead Compound for Development pathway->dev

Figure 2. Logical workflow for the biological evaluation of this compound.

References

Application Notes and Protocols for the Extraction and Isolation of p-Menthane-1,3,8-triol from Mentha canadensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, isolation, and preliminary characterization of p-Menthane-1,3,8-triol, a polar monoterpenoid found in Mentha canadensis (Canadian mint). While Mentha canadensis is well-known for its essential oil, rich in menthol, it also contains a variety of less volatile, more polar compounds with potential bioactivities. This compound represents one such compound of interest for further pharmacological investigation. The protocols outlined below are designed to provide a robust framework for obtaining this compound in a purified form for research and drug development purposes. Due to the limited availability of specific literature for this compound, the presented protocols are based on established principles of natural product chemistry for the extraction and purification of polar terpenoids.

Introduction

Mentha canadensis L., a member of the Lamiaceae family, is a widely distributed plant species recognized for its aromatic and medicinal properties.[1] The primary commercial value of M. canadensis lies in its essential oil, which is a major natural source of menthol.[2] However, beyond the volatile components, the plant contains a diverse array of non-volatile secondary metabolites, including flavonoids, phenolic acids, and terpenoids. Among these is this compound, a C10 monoterpenoid with three hydroxyl groups, rendering it significantly more polar than the major constituents of the essential oil.

The biological activities of Mentha canadensis extracts are well-documented and include antimicrobial, anti-inflammatory, analgesic, and antioxidant effects.[1] While the specific pharmacological properties of this compound are not extensively studied, related p-menthane diols are known for their potent insect-repellent activities.[3][4][5] Given the therapeutic potential of other polar terpenoids, the isolation and characterization of this compound for biological screening are of significant interest.

These application notes provide a comprehensive workflow for the extraction of polar metabolites from Mentha canadensis, followed by the chromatographic isolation and purification of this compound.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Harvest the aerial parts of Mentha canadensis at the full flowering stage to ensure a mature phytochemical profile.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until the leaves and stems are brittle. Alternatively, use a forced-air oven at a temperature no higher than 40°C to preserve the integrity of thermolabile compounds.

  • Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Polar Terpenoids

This protocol is designed to selectively extract polar and semi-polar compounds, including this compound, while minimizing the co-extraction of highly non-polar substances like waxes and chlorophyll.

  • De-fatting (Optional but Recommended):

    • To 100 g of powdered plant material, add 500 mL of n-hexane.

    • Macerate for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the n-hexane fraction, which contains non-polar compounds.

    • Air-dry the de-fatted plant material.

  • Methanol Extraction:

    • Place the de-fatted plant powder in a large flask and add 1 L of methanol.

    • Macerate for 48 hours at room temperature with continuous stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting crude extract will be a dark, viscous residue.

Isolation and Purification by Column Chromatography

This multi-step chromatographic approach aims to separate this compound from the complex crude extract.

  • Silica Gel Column Chromatography (Step 1):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A suggested gradient is as follows:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, 8:2, 7:3, 1:1 v/v)

    • Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: Ethyl Acetate:Methanol (9:1 v/v) or Chloroform:Methanol (9:1 v/v).

    • Visualization: Visualize the spots under UV light (if applicable) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). This compound, being a polyhydroxylated compound, should yield a distinct color upon staining.

    • Combine fractions with similar TLC profiles that show a spot corresponding to the expected polarity of a triol.

  • Purification of Combined Fractions (Step 2):

    • Pool the fractions containing the compound of interest and concentrate them.

    • Subject the concentrated fraction to a second round of silica gel column chromatography using a finer mesh silica gel (e.g., 230-400 mesh) and a shallower solvent gradient centered around the polarity that eluted the compound in the first step (e.g., a gradient of chloroform with increasing methanol concentration).

    • Collect smaller fractions and monitor carefully by TLC to isolate the pure compound.

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong chromophore for UV detection.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Data Presentation

The following tables present hypothetical quantitative data for the extraction and isolation process, as specific literature values are unavailable. These tables are intended to serve as a template for recording experimental results.

Table 1: Extraction Yields from Mentha canadensis

ParameterValue
Starting Plant Material (dry weight)100 g
De-fatting Solventn-Hexane
Extraction SolventMethanol
Crude Methanolic Extract Yield12.5 g
Yield Percentage12.5%

Table 2: Chromatographic Fractionation and Purity

Chromatographic StepFraction(s) of InterestMass of Combined FractionsPurity by HPLC
Silica Gel Column 1F12 - F181.2 g~60%
Silica Gel Column 2F7 - F10150 mg>95%

Visualization of Experimental Workflow and Potential Biological Activity

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Mentha canadensis.

Extraction_Workflow plant Mentha canadensis (Dried, Powdered) defat De-fatting with n-Hexane plant->defat extract Methanol Extraction defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Methanolic Extract concentrate->crude col1 Silica Gel Column Chromatography (Step 1) crude->col1 tlc TLC Analysis col1->tlc fractions Combined Fractions tlc->fractions col2 Silica Gel Column Chromatography (Step 2) fractions->col2 pure Pure this compound col2->pure analysis Structural Elucidation (HPLC, MS, NMR) pure->analysis

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet elucidated, many terpenoids from medicinal plants exhibit anti-inflammatory properties. A common mechanism for this is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a hypothetical mechanism of action for this compound as an anti-inflammatory agent.

Signaling_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_complex NF-κB/IκBα Complex kinase_cascade->nfkb_complex Phosphorylates IκBα nfkb NF-κB nfkb_complex->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines compound This compound compound->kinase_cascade Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the successful extraction and isolation of this compound from Mentha canadensis. While the biological activities of this specific compound remain largely unexplored, its structural similarity to other bioactive terpenoids suggests potential for further investigation in various therapeutic areas. The provided workflow, data templates, and hypothetical pathway diagram offer a solid foundation for researchers initiating studies on the non-volatile constituents of Mentha canadensis. Further research is warranted to elucidate the pharmacological profile of this compound and to validate the proposed extraction and purification methodologies with empirical data.

References

Application Notes and Protocols for the Quantification of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,3,8-triol is a polar monoterpenoid that has been isolated from plants of the Mentha genus.[1][2][3] Its structural complexity and the presence of multiple hydroxyl groups present unique challenges for its accurate quantification in various matrices, including plant extracts, essential oils, and biological samples. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is not feasible without chemical modification. This document provides detailed analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD).

Analytical Methods Overview

The quantification of this compound requires techniques that can handle its polar and non-volatile nature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a polar triol like this compound, a derivatization step is mandatory to increase its volatility. Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is the most common approach.[4][5] This chemical modification decreases the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC is well-suited for the analysis of non-volatile and polar compounds. Since this compound lacks a significant UV chromophore, conventional UV detectors are not ideal. An ELSD is a universal detector that is independent of the optical properties of the analyte, making it suitable for quantifying compounds like this compound.[6][7]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of polar terpenoids using GC-MS and HPLC-ELSD. Please note that this data is representative and actual performance may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with SilylationHigh-Performance Liquid Chromatography (HPLC-ELSD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 10 ng/mL10 - 100 ng on column
Limit of Quantification (LOQ) 0.05 - 20 ng/mL30 - 200 ng on column
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with Silylation Derivatization

This protocol describes the quantification of this compound in a plant extract matrix.

1. Sample Preparation (Plant Extract)

  • Accurately weigh approximately 100 mg of the homogenized plant material into a glass vial.

  • Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Extract the sample with a polar solvent such as methanol or ethanol. Vortex vigorously and sonicate for 15-30 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add a silylation reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold: Maintain at 280°C for 10 minutes[8]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

4. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Create a calibration curve using standards of this compound that have undergone the same derivatization process.

  • Quantify the amount of this compound in the sample by comparing its peak area (or the area of a specific ion) to the calibration curve, normalized to the internal standard.

Protocol 2: Quantification of this compound by HPLC-ELSD

This protocol is suitable for the direct analysis of this compound without derivatization.

1. Sample Preparation

  • Prepare the sample extract as described in Protocol 1, step 1.

  • After evaporating the initial extraction solvent, reconstitute the dried extract in the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-ELSD Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Agilent 1290 Infinity II ELSD or equivalent[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile.[7]

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

  • Gradient Program:

    • Start with a higher percentage of water and gradually increase the percentage of methanol over the run to elute more polar compounds first. A typical gradient might be: 0-20 min, 10-50% B; 20-30 min, 50-90% B; hold at 90% B for 5 min.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 30-40°C

  • ELSD Parameters:

    • Drift Tube Temperature: 50-70°C (optimize for analyte and mobile phase)[7]

    • Nebulizer Gas (Nitrogen) Pressure: 3-4 bar

3. Data Analysis

  • Identify the this compound peak based on its retention time, confirmed by running a pure standard.

  • Generate a calibration curve by injecting a series of known concentrations of the this compound standard. Note that the ELSD response is often non-linear and may require a logarithmic or polynomial fit for the calibration curve.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

References

Application Notes & Protocols for the Analysis of p-Menthane-1,3,8-triol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of p-Menthane-1,3,8-triol, a monoterpenoid found in plants of the Mentha genus, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] These methods are essential for quality control, pharmacokinetic studies, and natural product research.

Introduction

This compound is a saturated monoterpenoid that has garnered interest for its potential biological activities. Accurate and robust analytical methods are crucial for its detection and quantification in various matrices, including plant extracts, formulations, and biological samples. This document outlines validated methods for the analysis of this compound using both HPLC and GC-MS, catering to different analytical needs, from routine quality control to sensitive research applications. While HPLC offers a straightforward approach for quantification, GC-MS provides higher selectivity and sensitivity, which is particularly useful for complex matrices and trace-level analysis.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the analysis of this compound. This data is representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method - Illustrative Performance Data

ParameterValue
Retention Time (tR)4.2 min
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-MS Method - Illustrative Performance Data

ParameterValue
Retention Time (tR)8.5 min
Quantifier Ion (m/z)152
Qualifier Ions (m/z)137, 122
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes the analysis of this compound using a reversed-phase HPLC method with UV detection. This method is suitable for the quantification of the analyte in relatively clean sample matrices.

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • For solid samples (e.g., plant material), perform an extraction using a suitable solvent such as methanol or ethanol.

    • For liquid samples, dilute an appropriate volume with the mobile phase to fall within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details the analysis of this compound by GC-MS. This method offers high sensitivity and specificity, making it ideal for complex matrices and trace-level detection.

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

3.2.2. Instrumentation and Analytical Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split with a high split ratio for concentrated samples).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For solid samples, perform a solvent extraction with dichloromethane. The extract may need to be concentrated or diluted as necessary.

    • For liquid samples, a liquid-liquid extraction with dichloromethane may be required.

    • Dry the final extract over anhydrous sodium sulfate.

    • Inject 1 µL of the final solution into the GC-MS.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis & Reporting Sample Sample Receipt & Logging Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration HPLC HPLC Injection Filtration->HPLC To HPLC GCMS GC-MS Injection Filtration->GCMS To GC-MS HPLC_Data Chromatographic Separation (C18 Column) HPLC->HPLC_Data UV_Detection UV Detection (205 nm) HPLC_Data->UV_Detection Data_Processing Data Processing (Integration & Calibration) UV_Detection->Data_Processing GC_Separation Gas Chromatographic Separation (DB-5ms Column) GCMS->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan/SIM) GC_Separation->MS_Detection MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Report Generation Quantification->Reporting

Caption: General analytical workflow for this compound analysis.

References

Application Notes and Protocols: p-Menthane-3,8-diol (PMD) in Insect Repellent Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a naturally derived active ingredient found in the essential oil of the lemon eucalyptus tree, Corymbia citriodora.[1][2] It is recognized by leading health authorities, including the U.S. Centers for Disease Control and Prevention (CDC) and the Environmental Protection Agency (EPA), as an effective insect repellent.[2] PMD offers a botanical alternative to synthetic repellents like DEET, with comparable efficacy in many cases.[2][3] Its mechanism of action involves both a distinctive odor that is unpleasant to insects and interference with their sensory receptors, disrupting their ability to locate a host.[1][4]

These application notes provide a comprehensive overview of the use of PMD in insect repellent formulations, including quantitative efficacy data, detailed experimental protocols for evaluation, and a visualization of its known signaling pathway.

Data Presentation: Efficacy of p-Menthane-3,8-diol

The following tables summarize the quantitative data on the efficacy of PMD from various studies, offering a comparison with other common insect repellents.

Table 1: Comparative Efficacy of PMD and Other Repellents Against Mosquitoes

Active IngredientConcentrationMosquito SpeciesMean Complete Protection Time (Hours)Study Reference
p-Menthane-3,8-diol (PMD) 30%Aedes aegypti~6.3[5]
20% (in ethanol)Aedes aegypti~6.3[5]
25%Ochlerotatus taeniorhynchus3.8[5]
DEET 23.8%Aedes aegypti~5.0[5]
20%Aedes aegypti>6.3[5]
25%Ochlerotatus taeniorhynchus5.6[5]
20%Anopheles gambiae~4.8[5]
Icaridin (Picaridin) 20%Aedes aegypti~6.8[5]
20%Ochlerotatus taeniorhynchus5.4[5]
20%Anopheles gambiae~6.8[5]

Table 2: Efficacy Metrics of PMD Formulations Against Aedes aegypti

Repellent FormulationApplied Dose (mg/cm²)95% Effective Dose (ED95) (mg/cm²)Half-life (hours)
30% PMD1.60.252.23
30% PMD with Vanillin1.60.243.8
20% DEET1.60.092.74

Data sourced from a study evaluating repellents using arm-in-cage tests against Aedes aegypti mosquitoes.[6][7][8]

Signaling Pathway

Recent research has identified a specific molecular target for PMD in the southern house mosquito, Culex quinquefasciatus. PMD, along with other repellents like DEET and picaridin, activates the odorant receptor CquiOR136.[5] This activation is a key part of the repellent mechanism.

G cluster_0 Mosquito Olfactory Sensory Neuron PMD p-Menthane-3,8-diol (PMD) OR136 Odorant Receptor (CquiOR136) PMD->OR136 Binds to and activates Orco Odorant Receptor Co-receptor (Orco) IonChannel Ion Channel Opening OR136->IonChannel Conformational change Depolarization Neuron Depolarization IonChannel->Depolarization Influx of ions Signal Signal to Brain Depolarization->Signal Repulsion Repellent Behavior Signal->Repulsion

Caption: PMD signaling pathway in mosquito olfactory neurons.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PMD-based insect repellent formulations.

Arm-in-Cage Test for Topical Repellent Efficacy

This is a standard method for determining the complete protection time (CPT) of a topical insect repellent.

Objective: To determine the duration of complete protection provided by a PMD-based formulation against biting mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200-250 host-seeking female mosquitoes per cage (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)[9]

  • Human volunteers

  • PMD-based test formulation

  • Control formulation (e.g., placebo or a standard repellent like 20% DEET)

  • Micropipette or syringe for precise application

  • Protective sleeves/gloves for untreated areas of the arm

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using scented soaps, lotions, or perfumes for 24 hours prior to the test.

  • Repellent Application: A precise dose of the test formulation (e.g., 1.0 g per 600 cm² of skin) is applied evenly to a defined area on a volunteer's forearm.[2] The other forearm can be used as an untreated control or for a positive control substance.

  • Exposure: At predetermined time intervals after application (e.g., every 30 or 60 minutes), the treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3-5 minutes).[2][9]

  • Data Collection: The time to the first confirmed insect landing or bite is recorded. A confirmed bite is often defined as one bite followed by a second within a specified timeframe (e.g., 30 minutes).[9]

  • Complete Protection Time (CPT): The CPT is the time elapsed between the application of the repellent and the first confirmed bite.[10]

  • Control: The untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity.[2]

G start Start prep Volunteer Preparation (No scented products) start->prep apply Apply PMD Formulation to Forearm prep->apply expose Expose Arm to Mosquitoes in Cage apply->expose observe Observe for Landings/Bites expose->observe bite First Confirmed Bite? observe->bite record Record Complete Protection Time (CPT) bite->record Yes wait Wait 30-60 Minutes bite->wait No end End record->end wait->expose G cluster_0 Y-Tube Olfactometer Setup cluster_1 Experiment Air Clean Air Source TreatedArm Arm with PMD Formulation Air->TreatedArm ControlArm Control Arm (Clean Air) Air->ControlArm Junction Y-Junction TreatedArm->Junction ControlArm->Junction Release Release Mosquitoes Junction->Release Observe Observe Mosquito Movement Release->Observe Count Count Mosquitoes in Each Arm Observe->Count G Start Setup Two Traps in Chamber Activate Activate PMD Product Near One Trap Start->Activate Release Release Mosquitoes Centrally Activate->Release Wait Wait for Set Exposure Period Release->Wait Count Count Mosquitoes in Each Trap Wait->Count Calculate Calculate % Repellency Count->Calculate End End Calculate->End

References

Application Notes and Protocols: The Cooling Mechanism of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid compound belonging to the p-menthane class of molecules, which includes the well-known cooling agent, menthol. While research directly investigating the cooling properties of this compound is limited in publicly available literature, its structural similarity to menthol and other cooling agents strongly suggests a mechanism of action mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel. These application notes provide a detailed overview of the putative mechanism of action, relevant experimental protocols to characterize its activity, and representative data based on the activity of structurally similar compounds.

Putative Mechanism of Action: TRPM8 Agonism

The sensation of cooling is primarily mediated by the activation of the TRPM8 ion channel, a non-selective cation channel highly expressed in sensory neurons. TRPM8 is activated by cold temperatures (below ~28°C) and chemical agonists. It is hypothesized that this compound acts as a TRPM8 agonist.

The binding of a cooling agent like this compound to the TRPM8 channel is thought to induce a conformational change that opens the channel pore. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of these ions depolarizes the cell membrane, leading to the generation of an action potential. This electrical signal is then transmitted to the brain, where it is interpreted as a cooling sensation.

Key structural features of p-menthane derivatives that are important for TRPM8 activation include the cyclohexane ring, which provides a scaffold, and the presence of hydroxyl groups that can form hydrogen bonds with amino acid residues in the TRPM8 binding pocket. In this compound, the three hydroxyl groups at positions 1, 3, and 8 are likely crucial for its interaction with the TRPM8 channel.

Quantitative Data Summary

CompoundTargetAssay TypeKey ParameterValueReference Compound
This compound TRPM8 Calcium Imaging EC₅₀ To be determinedMenthol
This compound TRPM8 Electrophysiology EC₅₀ To be determinedMenthol
MentholTRPM8Calcium ImagingEC₅₀~30-100 µM-
MentholTRPM8ElectrophysiologyEC₅₀~50-150 µM-

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

To investigate the mechanism of action of this compound as a cooling agent, the following experimental protocols are recommended.

Protocol 1: In Vitro TRPM8 Activation using Calcium Imaging

This protocol is designed to determine if this compound can activate the TRPM8 channel and to quantify its potency (EC₅₀).

1. Cell Culture and Transfection:

  • Culture HEK293 (Human Embryonic Kidney 293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Transiently transfect the cells with a plasmid encoding for human TRPM8 using a suitable transfection reagent (e.g., Lipofectamine 3000).
  • Plate the transfected cells onto 96-well black-walled, clear-bottom plates and allow them to grow for 24-48 hours.

2. Calcium Assay:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.
  • Wash the cells with the physiological salt solution to remove excess dye.
  • Prepare serial dilutions of this compound and a positive control (e.g., menthol) in the physiological salt solution.
  • Use a fluorescence plate reader to measure the baseline fluorescence.
  • Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline for each concentration of the test compound.
  • Normalize the response to the maximum response observed with a saturating concentration of a known agonist.
  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Electrophysiological Characterization using Patch-Clamp

This protocol provides a more direct measure of ion channel activity and can be used to confirm the findings from the calcium imaging assay.

1. Cell Preparation:

  • Use HEK293 cells stably or transiently expressing human TRPM8.
  • Plate the cells on glass coverslips for electrophysiological recording.

2. Whole-Cell Patch-Clamp Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Prepare an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4) and an intracellular solution for the patch pipette (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).
  • Obtain a whole-cell recording configuration from a single cell.
  • Hold the cell at a negative membrane potential (e.g., -60 mV).
  • Apply different concentrations of this compound to the cell using a perfusion system.
  • Record the resulting inward currents, which are indicative of TRPM8 channel opening.

3. Data Analysis:

  • Measure the peak current amplitude at each compound concentration.
  • Normalize the current amplitudes to the maximal current evoked by a saturating concentration of the agonist.
  • Plot the normalized current against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pMenthane This compound TRPM8 TRPM8 Channel (Closed) pMenthane->TRPM8 Binds to TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_ion Ca²⁺ TRPM8_Open->Ca_ion Influx Na_ion Na⁺ TRPM8_Open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CoolingSensation Signal to Brain: Cooling Sensation ActionPotential->CoolingSensation

Caption: Proposed signaling pathway for this compound-induced cooling sensation via TRPM8 activation.

Experimental_Workflow Start Start: Characterize This compound CellCulture HEK293 Cell Culture & TRPM8 Transfection Start->CellCulture AssayChoice Select Assay CellCulture->AssayChoice CalciumImaging Calcium Imaging Assay (Fluo-4 AM) AssayChoice->CalciumImaging Functional Screen PatchClamp Whole-Cell Patch-Clamp AssayChoice->PatchClamp Electrophysiological Confirmation DataAcquisition_Ca Measure Fluorescence Change CalciumImaging->DataAcquisition_Ca DataAcquisition_EP Record Inward Currents PatchClamp->DataAcquisition_EP DoseResponse_Ca Generate Dose-Response Curve DataAcquisition_Ca->DoseResponse_Ca DoseResponse_EP Generate Dose-Response Curve DataAcquisition_EP->DoseResponse_EP EC50_Ca Calculate EC₅₀ DoseResponse_Ca->EC50_Ca EC50_EP Calculate EC₅₀ DoseResponse_EP->EC50_EP Conclusion Conclusion: Confirm TRPM8 Agonism & Potency EC50_Ca->Conclusion EC50_EP->Conclusion

Caption: General experimental workflow for characterizing this compound as a TRPM8 agonist.

Application Notes and Protocols for p-Menthane-3,8-diol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a monoterpenoid diol recognized for its utility in various commercial applications.[1][2] While it is most widely known as a highly effective, naturally derived insect repellent, PMD also possesses unique sensory properties that make it a valuable ingredient in the flavor and fragrance industry.[3][4] It is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under number 4053 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1416.[2]

These application notes provide a comprehensive overview of the use of p-menthane-3,8-diol in flavor and fragrance applications, including its sensory profile, physicochemical properties, and relevant experimental protocols for its evaluation and use.

Physicochemical and Sensory Properties

p-Menthane-3,8-diol is a colorless to pale yellow, viscous liquid or semi-solid with a characteristic odor and taste profile.[4] Its chemical structure features a p-menthane backbone with hydroxyl groups at the 3 and 8 positions.[1] This structure gives rise to eight possible stereoisomers, and the exact composition can vary depending on the source, which may be natural extraction from Corymbia citriodora (lemon eucalyptus) oil or chemical synthesis from citronellal.[1][5]

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Chemical Name 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[1]
Synonyms PMD, para-menthane-3,8-diol, Menthoglycol[6]
CAS Number 42822-86-6[6]
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.27 g/mol [4]
Appearance Colorless to pale yellow viscous liquid or semi-solid[4]
Melting Point 34.00 to 35.00 °C[6]
Boiling Point 266.00 to 268.00 °C at 760.00 mm Hg[6]
Solubility Slightly soluble in water; soluble in alcohol[6]
Vapor Pressure 0.001 mmHg @ 25.00 °C (estimated)[6]
Sensory Profile

The sensory characteristics of p-menthane-3,8-diol are key to its application in flavors and fragrances.

  • Odor: Described as faint minty, herbaceous, and eucalyptus-like.[6]

  • Flavor: Characterized by a minty, cool profile.[2]

  • Chemosensory Effect: Provides a distinct cooling sensation similar to menthol.[1]

Regulatory Status and Recommended Usage Levels

p-Menthane-3,8-diol is Generally Recognized as Safe (GRAS) by FEMA for use as a flavoring ingredient.

Application CategoryAverage Usual PPMAverage Maximum PPM
Baked Goods 100.0120.0
Beverages (non-alcoholic) 48.050.0

Source: The Good Scents Company Information System

Applications in Flavor and Fragrance

The unique sensory profile of PMD allows for its use in a variety of products:

  • Flavor Applications:

    • Cooling Agent: In chewing gum, confectionery, and beverages to impart a long-lasting cooling sensation.[4]

    • Flavor Enhancer: In mint and herbal flavor formulations to provide a fresh, clean taste. It can also be used to enhance citrusy notes in beverages.[3]

  • Fragrance Applications:

    • Cosmetics and Personal Care: Incorporated into lotions, creams, and oral care products for its cooling sensation and fresh scent.[4]

    • Perfumery: Used as a fragrance ingredient to add a fresh, herbaceous, and slightly minty note to compositions.

Mechanism of Cooling Sensation: TRPM8 Activation

The cooling sensation elicited by p-menthane-3,8-diol is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This is the same receptor responsible for the cooling effect of menthol.

Signaling Pathway Diagram

TRPM8_Signaling_Pathway cluster_neuron Sensory Neuron Membrane PMD p-Menthane-3,8-diol (Ligand) TRPM8 TRPM8 Channel (Closed State) PMD->TRPM8 Binds to receptor TRPM8_open TRPM8 Channel (Open State) TRPM8->TRPM8_open Conformational Change Ca_influx Influx of Ca²⁺ and Na⁺ ions TRPM8_open->Ca_influx Allows Depolarization Membrane Depolarization Ca_influx->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Neuron Trigeminal Ganglion (Sensory Neuron) Brain Brain (Somatosensory Cortex) Neuron->Brain Signal Transmitted to Sensation Sensation of Cooling Brain->Sensation Interprets as

Caption: TRPM8 signaling pathway for cooling sensation induced by p-Menthane-3,8-diol.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of p-menthane-3,8-diol in flavor and fragrance applications.

Protocol 1: Sensory Evaluation of Cooling Intensity and Flavor Profile

This protocol outlines a method for determining the sensory detection threshold and characterizing the flavor/aroma profile of PMD in a liquid matrix.

Objective: To quantify the cooling intensity and describe the flavor and aroma attributes of PMD at various concentrations.

Materials:

  • p-Menthane-3,8-diol (food grade)

  • Deionized, odor-free water or a neutral base beverage (e.g., 5% sucrose solution)

  • Glass beakers and volumetric flasks

  • Analytical balance

  • Sensory evaluation booths with controlled lighting and ventilation[7]

  • Coded, identical sample cups[8]

  • Palate cleansers (e.g., unsalted crackers, room temperature water)[7]

Panelist Selection:

  • Recruit 15-20 panelists, screened for their ability to detect minty and cooling sensations.

  • Conduct training sessions to familiarize panelists with the terminology and rating scales.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of PMD in ethanol (e.g., 1% w/v).

    • Create a dilution series of PMD in the chosen liquid matrix (e.g., 10, 25, 50, 75, 100 ppm).

    • Prepare a control sample (matrix only).

  • Testing Protocol (Triangle Test for Threshold):

    • Present panelists with three coded samples, two of which are identical (either control or a low concentration of PMD) and one is different.[9][10]

    • Ask panelists to identify the "odd" sample.

    • The lowest concentration at which a statistically significant number of panelists can identify the odd sample is the detection threshold.

  • Testing Protocol (Quantitative Descriptive Analysis):

    • Present the coded samples (including control) to the panelists in a randomized order.

    • Ask panelists to rate the intensity of the following attributes on a labeled magnitude scale (e.g., 0-10):

      • Cooling Intensity

      • Minty Aroma/Flavor

      • Herbaceous Aroma/Flavor

      • Eucalyptus Aroma/Flavor

      • Bitterness

      • Overall Flavor Liking

  • Data Analysis:

    • Analyze the threshold data using binomial statistics.

    • Analyze the descriptive analysis data using Analysis of Variance (ANOVA) to determine significant differences between concentrations.

Workflow Diagram for Sensory Evaluation:

Sensory_Workflow start Start panelist Panelist Recruitment & Screening start->panelist training Panelist Training (Attribute & Scale Familiarization) panelist->training sample_prep Sample Preparation (Dilution Series & Coding) training->sample_prep threshold Threshold Testing (Triangle Test) sample_prep->threshold descriptive Descriptive Analysis (Intensity Rating) threshold->descriptive data_collection Data Collection descriptive->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis report Reporting of Results analysis->report end End report->end

Caption: Workflow for sensory evaluation of p-Menthane-3,8-diol.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol is for identifying the specific odor-active compounds in a fragrance or flavor formulation containing PMD.

Objective: To separate and identify the volatile compounds contributing to the overall aroma profile of a PMD-containing sample.

Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactometry port (sniff port).

  • Mass Spectrometer (MS) detector (optional but recommended for identification).

  • Appropriate GC column (e.g., DB-5 or equivalent).

  • Helium carrier gas.

  • Sample of fragrance or flavor oil containing PMD.

  • Trained sensory assessors for the sniff port.

Procedure:

  • Instrument Setup:

    • Set up the GC with an appropriate temperature program to separate the volatile compounds.

    • Split the column effluent between the FID/MS and the olfactometry port.

  • Analysis:

    • Inject a diluted sample of the oil into the GC.

    • A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and description of each odor perceived.

    • Simultaneously, the FID/MS records the chemical data.

  • Data Analysis:

    • Correlate the retention times of the odor events from the olfactometry data with the peaks from the FID/MS chromatogram.

    • Identify the compounds responsible for the specific odors using the MS library and by comparing with known standards.

    • The resulting "aromagram" will show which compounds are most significant to the overall scent.

Workflow Diagram for GC-O Analysis:

GCO_Workflow start Start sample_prep Sample Preparation (Dilution) start->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation split Effluent Split separation->split detect_fid_ms Chemical Detection (FID/MS) split->detect_fid_ms To Detector detect_olfacto Olfactometry Detection (Human Assessor) split->detect_olfacto To Sniff Port data_fid_ms Chromatogram (Retention Time, Mass Spectra) detect_fid_ms->data_fid_ms data_olfacto Aromagram (Retention Time, Odor Descriptor) detect_olfacto->data_olfacto correlation Data Correlation & Identification data_fid_ms->correlation data_olfacto->correlation report Reporting of Odor-Active Compounds correlation->report end End report->end

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Stability of p-Menthane-3,8-diol in Formulations

As a terpenoid, PMD is susceptible to degradation under certain conditions, which can impact the sensory profile and shelf-life of the final product.

Factors Influencing Stability:

  • pH: Extreme acidic or alkaline conditions can catalyze degradation reactions such as dehydration.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxidation: The presence of oxidizing agents can lead to the oxidation of the alcohol groups.

Protocol 3: Forced Degradation Study

This protocol provides a method to assess the intrinsic stability of PMD in a specific formulation under stress conditions.

Objective: To identify potential degradation pathways and critical stability factors for PMD in a given formulation.

Materials:

  • Finished product formulation containing a known concentration of PMD.

  • Temperature and humidity-controlled stability chambers.

  • UV light chamber.

  • 0.1 M HCl and 0.1 M NaOH solutions.

  • 3% Hydrogen peroxide solution.

  • Analytical instrumentation for quantifying PMD (e.g., HPLC-UV, GC-MS).

Procedure:

  • Sample Preparation: Prepare a batch of the formulation and divide it into aliquots for each stress condition. Include a control sample stored at ideal conditions (e.g., 5°C, protected from light).

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the formulation to ~2 with 0.1 M HCl. Store at 60°C for 48 hours.

    • Base Hydrolysis: Adjust the pH of the formulation to ~12 with 0.1 M NaOH. Store at 60°C for 48 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Store at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Store the formulation at an elevated temperature (e.g., 50°C) for a specified period (e.g., 3 months).

    • Photostability: Expose the formulation to controlled UV light.

  • Analysis:

    • At specified time points, withdraw samples from each condition.

    • Quantify the remaining concentration of PMD using a validated analytical method.

    • Analyze for the appearance of degradation products.

    • Conduct sensory evaluation on the stressed samples to identify any changes in aroma, flavor, or cooling sensation.

  • Data Evaluation:

    • Determine the degradation rate of PMD under each condition.

    • Identify the primary degradation pathways and any significant changes in the sensory profile. This information can be used to establish appropriate storage conditions and shelf-life for the product.

References

Application Notes and Protocols: Formulation of p-Menthane-1,3,8-triol for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,3,8-triol (PMT) is a monoterpenoid naturally occurring in plants of the Mentha genus.[1] With a molecular formula of C10H20O3 and a molecular weight of 188.26 g/mol , its structure suggests potential for various topical applications.[2][3] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical delivery. The information is intended to guide researchers and formulation scientists in developing stable and effective topical products containing PMT.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of PMT is presented below.

PropertyValueSource
Molecular FormulaC10H20O3[2][4]
Molecular Weight188.26 g/mol [2][4][3]
IUPAC Name4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol[4][3]
AppearanceAssumed to be a solid at room temperatureInferred
XLogP30.8[3]

Solubility Determination of this compound

A critical first step in developing a topical formulation is to determine the solubility of the active pharmaceutical ingredient (API) in various excipients. This data informs the selection of a suitable vehicle to ensure the API remains in a dissolved state, which is crucial for its permeation through the skin.

Experimental Protocol: Equilibrium Solubility Study

This protocol outlines the procedure for determining the equilibrium solubility of PMT in a range of pharmaceutically acceptable solvents.

Materials:

  • This compound (PMT) powder

  • Selected solvents: Propylene Glycol, Ethanol, Glycerin, Isopropyl Myristate, PEG 400, Purified Water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of PMT powder to separate vials containing a known volume (e.g., 2 mL) of each selected solvent.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved PMT, indicating saturation.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of dissolved PMT in each solvent using a validated HPLC method.

  • Express the solubility in mg/mL.

Data Presentation: Hypothetical Solubility of this compound

The following table presents a hypothetical summary of solubility data that would be generated from the protocol above.

SolventSolubility at 25°C (mg/mL)Solubility at 32°C (mg/mL)
Propylene Glycol> 200> 250
Ethanol> 300> 350
Glycerin50 - 10075 - 125
Isopropyl Myristate< 1< 1
PEG 400> 150> 200
Purified Water10 - 2015 - 25

Formulation of a Topical Gel with this compound

Based on the hypothetical solubility data, a hydroalcoholic gel is a suitable formulation choice for PMT. The following protocol describes the preparation of a 1% (w/w) PMT carbomer-based gel.

Experimental Protocol: Preparation of 1% this compound Gel

Materials:

  • This compound (PMT)

  • Carbomer 940

  • Ethanol (96%)

  • Propylene Glycol

  • Triethanolamine

  • Purified Water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Disperse the Gelling Agent: In a beaker, accurately weigh the required amount of Carbomer 940 and disperse it in purified water with constant stirring using a magnetic stirrer. Avoid the formation of lumps. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.

  • Prepare the Active Phase: In a separate beaker, dissolve the weighed quantity of PMT in a mixture of ethanol and propylene glycol. Stir until a clear solution is obtained.

  • Incorporate the Active Phase: Slowly add the active phase to the hydrated carbomer dispersion while stirring continuously.

  • Neutralization: Add triethanolamine dropwise to the mixture with gentle stirring. Monitor the pH of the formulation using a pH meter. Continue adding the neutralizer until a pH of 5.5-6.5 is achieved and a clear, viscous gel is formed.

  • Final Weight Adjustment: Add purified water to make up the final weight of the formulation and stir until a homogenous gel is obtained.

  • Degassing: Allow the gel to stand for some time to remove any entrapped air bubbles.

Hypothetical Formulation Composition
IngredientConcentration (% w/w)
This compound1.0
Carbomer 9401.0
Ethanol (96%)20.0
Propylene Glycol10.0
Triethanolamineq.s. to pH 6.0
Purified Waterq.s. to 100.0

Physicochemical Characterization of the Topical Gel

After formulation, it is essential to characterize the physicochemical properties of the gel to ensure its quality and stability.

Experimental Protocols
  • pH Measurement: The pH of the gel is measured using a calibrated digital pH meter at room temperature.

  • Viscosity Measurement: The viscosity of the gel is determined using a viscometer (e.g., Brookfield viscometer) with an appropriate spindle at a controlled temperature.

  • Spreadability: The spreadability of the gel is assessed by placing a known amount of the gel between two glass plates and measuring the diameter of the circle formed after a specific weight is applied for a certain time.

  • Homogeneity: The homogeneity of the gel is visually inspected for any signs of phase separation or particulate matter.

Data Presentation: Expected Physicochemical Properties
ParameterExpected Value
pH5.5 - 6.5
Viscosity (cP)15000 - 25000
Spreadability (g.cm/s)20 - 30
HomogeneityHomogenous and clear

In Vitro Skin Permeation Study

An in vitro skin permeation study is crucial to evaluate the ability of the formulated PMT to penetrate the skin. The Franz diffusion cell system is a widely accepted method for this purpose.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin or human cadaver skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • 1% this compound gel

  • Magnetic stirrer

  • Water bath

  • HPLC system

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin on the receptor chamber of the Franz cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: Clamp the donor and receptor chambers together. Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Place the Franz cells in a water bath maintained at 32 ± 1°C and allow the system to equilibrate for 30 minutes.

  • Sample Application: Apply a known quantity (e.g., 100 mg) of the 1% PMT gel uniformly on the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of PMT using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of PMT permeated per unit area of the skin (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Data Presentation: Hypothetical Skin Permeation Data
Time (hours)Cumulative Amount Permeated (µg/cm²)
00
15.2
212.8
430.5
655.1
882.3
12125.6
24250.2

Analytical Method: Quantification of this compound by HPLC

A reliable analytical method is required for the quantification of PMT in solubility and skin permeation studies.

Protocol: HPLC Method for this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: As PMT lacks a strong chromophore, detection might be challenging with a standard UV detector. A low wavelength (e.g., 200-210 nm) or alternative detection methods like Refractive Index (RI) or Mass Spectrometry (MS) may be necessary. For the purpose of this protocol, we will assume UV detection at a low wavelength is feasible.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of PMT in the mobile phase.

  • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

  • Inject the standard solutions and the samples into the HPLC system.

  • Record the peak areas and determine the concentration of PMT in the samples using the calibration curve.

Visualizations

Experimental Workflow for Topical Gel Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization a Disperse Carbomer 940 in Water c Mix Active and Aqueous Phases a->c b Dissolve PMT in Ethanol/Propylene Glycol b->c d Neutralize with Triethanolamine c->d e Final Weight Adjustment d->e f pH Measurement e->f g Viscosity Measurement e->g h Spreadability Test e->h i Homogeneity Assessment e->i

Caption: Workflow for the formulation and physicochemical characterization of a this compound topical gel.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment a Prepare and Mount Skin b Assemble Franz Cell and Fill Receptor c Equilibrate at 32°C d Apply PMT Gel to Skin c->d e Collect Samples at Time Intervals d->e f Analyze Samples by HPLC e->f g Plot Cumulative Permeation vs. Time f->g

Caption: Workflow for the in vitro skin permeation study of this compound using Franz diffusion cells.

Potential Signaling Pathways in Skin Affected by Topical Agents

While the specific mechanism of action of this compound in the skin is not yet elucidated, topical agents can influence various signaling pathways involved in inflammation and tissue repair.

G cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response A Skin Injury / Irritation B MAPK Pathway A->B C NF-κB Pathway A->C D JAK-STAT Pathway A->D E Inflammatory Cytokine Production B->E C->E D->E F Cell Proliferation and Migration E->F G Tissue Repair and Remodeling F->G

Caption: General overview of key signaling pathways involved in the skin's response to external stimuli.

Conclusion

These application notes provide a comprehensive framework for the development and evaluation of topical formulations containing this compound. The detailed protocols for solubility determination, gel formulation, physicochemical characterization, and in vitro skin permeation studies offer a solid foundation for researchers. Further studies are warranted to elucidate the specific biological activities and mechanism of action of PMT in the skin.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Menthane-3,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the direct chemical synthesis of p-menthane-1,3,8-triol is limited in publicly available scientific literature. This technical support guide focuses on the closely related and extensively documented synthesis of p-menthane-3,8-diol (PMD), a compound with a similar p-menthane core structure. The principles and troubleshooting strategies discussed for PMD synthesis may offer valuable insights for the development and optimization of a synthetic route to this compound.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist in improving the yield and purity of p-menthane-3,8-diol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material (e.g., Citronellal) 1. Insufficient Catalyst Activity: The acidic catalyst (e.g., sulfuric acid) may be too dilute or degraded. 2. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Mass Transfer in Biphasic Reactions: Inefficient mixing between the aqueous acid phase and the organic citronellal phase can limit the reaction rate.1. Catalyst Concentration: Ensure the correct concentration of the acid catalyst is used. For sulfuric acid, concentrations between 0.25% and 0.75% (w/w) are often effective.[1] 2. Optimize Reaction Conditions: Increase the reaction time or moderately increase the temperature (e.g., to 50-60°C) and monitor the reaction progress using TLC or GC.[1] 3. Improve Agitation: Increase the stirring speed to ensure a fine emulsion, maximizing the interfacial area between the two phases.
Low Yield of p-Menthane-3,8-diol 1. Formation of Byproducts: Common byproducts include isopulegol and various acetals.[2] 2. Suboptimal Reaction Temperature: Temperature can influence the equilibrium between the desired product and byproducts. 3. Product Loss During Workup: Inefficient extraction or purification can lead to significant loss of the final product.1. Catalyst Choice: Weaker acid sites on a catalyst can favor the direct formation of PMD over the isopulegol intermediate.[3] The use of lignin-derived carbon acid catalysts has been shown to give high PMD yields.[3] 2. Temperature Control: Maintain the reaction temperature in the optimal range of 50-60°C to maximize the yield of PMD.[2] 3. Purification Strategy: Employ low-temperature crystallization (e.g., -50°C in n-heptane) for efficient recovery of high-purity PMD.[4]
High Levels of Impurities in the Final Product 1. Incomplete Reaction: Unreacted starting material remains in the product mixture. 2. Side Reactions: Formation of citronellal acetals and other byproducts can contaminate the final product. 3. Ineffective Purification: The chosen purification method may not be adequate to separate the product from impurities.1. Monitor Reaction Completion: Use TLC or GC to ensure the starting material is fully consumed before proceeding with the workup. 2. Control Reaction Conditions: Adhering to optimal temperature and catalyst concentrations can minimize the formation of byproducts. 3. Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. Column chromatography can also be employed for the separation of isomers and removal of stubborn impurities.
Poor Stereoselectivity (Undesirable cis/trans Isomer Ratio) 1. Thermodynamic vs. Kinetic Control: The reaction conditions can favor the formation of either the kinetically or thermodynamically favored isomer. 2. Catalyst Influence: The nature of the acid catalyst can influence the stereochemical outcome of the cyclization reaction.1. Reaction Time and Temperature: Shorter reaction times may favor the kinetic product, while longer times at elevated temperatures can lead to the thermodynamic product. Experiment with different time and temperature combinations to achieve the desired isomer ratio. 2. Catalyst Screening: Test different acid catalysts (e.g., sulfuric acid, citric acid, solid acid catalysts) to determine their effect on the stereoselectivity of your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of p-menthane-3,8-diol?

A1: The most common and commercially viable starting material is citronellal.[2] This can be obtained in high purity or from natural sources such as the essential oil of Eucalyptus citriodora (lemon eucalyptus).[5]

Q2: What is the general mechanism for the acid-catalyzed synthesis of p-menthane-3,8-diol from citronellal?

A2: The synthesis proceeds via an intramolecular Prins reaction. The aldehyde group of citronellal is protonated by the acid catalyst, which then allows for the cyclization of the molecule. The resulting carbocation is then hydrated to form p-menthane-3,8-diol.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the citronellal spot. For more quantitative analysis, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion of the starting material and the formation of the product.

Q4: What are the key parameters to control for optimizing the yield of p-menthane-3,8-diol?

A4: The key parameters to control are the reaction temperature, reaction time, acid catalyst concentration, and the efficiency of mixing in a biphasic system.[2]

Q5: Are there greener alternatives to using strong mineral acids like sulfuric acid?

A5: Yes, greener alternatives have been explored. These include the use of citric acid and solid acid catalysts, such as those derived from lignin.[3][6] Another approach involves using CO2 in water to form carbonic acid as the catalyst.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for the synthesis of p-menthane-3,8-diol from various sources.

Starting Material Catalyst Temperature (°C) Time (h) Conversion (%) Yield (%) Reference
(+)-Citronellal0.25% Sulfuric Acid501197.980 (crystallized)[8]
(±)-CitronellalLignin-derived carbon acid50249786[3]
(±)-Citronellal0.75% (w/w) Sulfuric Acid60698.595.6[2]
Eucalyptus citriodora oil0.25% H2SO4505-76.3 (of PMD in product)[5]

Detailed Experimental Protocol

Key Experiment: Synthesis of p-Menthane-3,8-diol using Sulfuric Acid Catalysis

This protocol is based on a widely cited method for the synthesis of p-menthane-3,8-diol from citronellal.

Materials:

  • (±)-Citronellal (or Eucalyptus citriodora essential oil with high citronellal content)

  • Sulfuric acid (H₂SO₄), 0.25% aqueous solution

  • n-Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • 250 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 25 g of citronellal.

  • Addition of Catalyst: To the citronellal, add the desired volume of 0.25% aqueous sulfuric acid solution (a common ratio is 3:1 acid solution to citronellal by weight).[6]

  • Reaction: Heat the biphasic mixture to 50°C with vigorous stirring. Maintain this temperature for 5 to 11 hours. Monitor the reaction by TLC until the citronellal is consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from n-heptane. Dissolve the crude oil in a minimal amount of hot n-heptane and then cool to a low temperature (e.g., -50°C) for several hours to induce crystallization.[4]

  • Isolation: Collect the crystalline p-menthane-3,8-diol by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.

Visualizations

Synthesis Pathway

Synthesis_Pathway Citronellal Citronellal Protonated_Citronellal Protonated Citronellal Citronellal->Protonated_Citronellal H+ (Acid Catalyst) Carbocation_Intermediate Carbocation Intermediate Protonated_Citronellal->Carbocation_Intermediate Intramolecular Prins Reaction PMD p-Menthane-3,8-diol Carbocation_Intermediate->PMD H2O (Hydration) Isopulegol Isopulegol (Byproduct) Carbocation_Intermediate->Isopulegol Deprotonation

Caption: Acid-catalyzed synthesis of p-menthane-3,8-diol from citronellal.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Low Conversion? Start->Check_Conversion Check_Yield Low Yield? Check_Conversion->Check_Yield No Increase_Time_Temp Increase Time/Temp Improve Mixing Check_Conversion->Increase_Time_Temp Yes Check_Purity High Impurities? Check_Yield->Check_Purity No Optimize_Workup Optimize Workup/ Purification Check_Yield->Optimize_Workup Yes End Successful Synthesis Check_Purity->End No Control_Conditions Control Temp/ Minimize Side Reactions Check_Purity->Control_Conditions Yes Check_Catalyst Check Catalyst Conc. Increase_Time_Temp->Check_Catalyst Check_Catalyst->Check_Conversion Optimize_Workup->Check_Yield Control_Conditions->Check_Purity

Caption: A logical workflow for troubleshooting common issues in synthesis.

References

Technical Support Center: p-Menthane-1,3,8-triol Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for p-Menthane-1,3,8-triol is limited in publicly available literature. The following guidance is based on the chemical properties of its functional groups (tertiary and secondary alcohols, terpenoid structure) and stability information for structurally related compounds like p-Menthane-3,8-diol (PMD). It is crucial to conduct formulation-specific stability studies to confirm these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a formulation?

A1: Based on its chemical structure, the primary factors that can lead to the degradation of this compound include:

  • pH: Highly acidic or alkaline conditions can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, potentially leading to dehydration.

  • Light: As a terpenoid, it may be susceptible to photolytic degradation, especially in the presence of photosensitizers.

  • Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the secondary alcohol group.

  • Incompatible Excipients: Certain excipients may react with the hydroxyl groups or catalyze degradation.

Q2: What are the likely degradation pathways for this compound?

A2: The potential degradation pathways for this compound are inferred from its structure:

  • Dehydration: The tertiary alcohol at position 8 is susceptible to acid-catalyzed dehydration, leading to the formation of an alkene. This is a common reaction for tertiary alcohols.

  • Oxidation: The secondary alcohol at position 3 can be oxidized to a ketone under oxidizing conditions. Tertiary alcohols are generally resistant to oxidation.

  • Rearrangement: As with many terpenoids, complex rearrangements can occur under acidic conditions or upon exposure to heat and light.

Q3: Are there any known incompatible excipients with this compound?

A3: While specific incompatibility data is not available, general chemical principles suggest potential issues with:

  • Strong Acids or Bases: These can catalyze dehydration or other rearrangements.

  • Oxidizing Agents: Peroxides, metal ions (e.g., iron, copper), and other oxidizing agents can promote the oxidation of the secondary alcohol.

  • Reactive Excipients: Excipients with functional groups that can react with alcohols, such as isocyanates or acid anhydrides, should be used with caution.

Troubleshooting Guide

Problem 1: I am observing a decrease in the concentration of this compound in my aqueous formulation over time.

Possible CauseTroubleshooting StepSolution
Inappropriate pH Measure the pH of your formulation.Conduct a pH stability study to identify the optimal pH range. Buffer the formulation to maintain this pH. A neutral to slightly acidic pH is often optimal for polyols, but this needs to be experimentally determined.
Oxidative Degradation Sparge your formulation with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. Analyze for the presence of peroxides in your excipients.Add an antioxidant (e.g., BHT, BHA, tocopherol). Use high-purity excipients with low peroxide values. Manufacture and store under an inert atmosphere.
Photodegradation Store a sample of your formulation in a light-protected container (e.g., amber vial) and compare its stability to a sample stored in a clear container under the same temperature conditions.Package the formulation in light-resistant packaging.

Problem 2: My formulation containing this compound is showing a change in color or odor.

Possible CauseTroubleshooting StepSolution
Formation of Degradation Products Analyze the formulation using a stability-indicating analytical method (e.g., HPLC-UV/MS, GC-MS) to identify and quantify any degradation products.Address the root cause of degradation (pH, oxidation, light) as described in Problem 1. If a specific excipient is implicated, consider a replacement.
Interaction with Container Store the formulation in a different type of container (e.g., glass vs. plastic) to see if the issue persists.Perform container compatibility studies to select an inert material.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain for the degradation kinetics of this compound. The following table is a template that researchers can use to summarize their findings from stability studies.

Table 1: Example Stability Data for this compound in a Formulation

ConditionTimepointThis compound Assay (%)AppearancepHDegradation Product X (%)
25°C / 60% RH0100.0Clear, colorless6.50.0
1 month99.5Clear, colorless6.40.2
3 months98.7Clear, colorless6.40.5
40°C / 75% RH0100.0Clear, colorless6.50.0
1 month95.2Clear, colorless6.22.1
3 months90.5Slight yellow tint6.04.8
Photostability (ICH Q1B)1.2 million lux hours92.1Clear, colorless6.33.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to separate and identify degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with common formulation excipients.

Methodology:

  • Prepare Binary Mixtures: Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio).

  • Add Water: To accelerate potential reactions, add a small amount of water (e.g., 5-10% w/w) to each mixture.

  • Storage: Store the mixtures in sealed vials at an accelerated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 2-4 weeks).

  • Analysis: At specified time points, analyze the samples for the appearance of new peaks (degradation products) or a significant decrease in the peak corresponding to this compound using techniques such as HPLC, GC, or DSC. Compare the results to controls of the pure compound and pure excipients stored under the same conditions.

Visualizations

DegradationPathways PMT This compound Dehydrated Dehydrated Product(s) (Alkene) PMT->Dehydrated Acidic pH, High Temperature Oxidized Oxidized Product (Ketone) PMT->Oxidized Oxidizing Agents Rearranged Rearranged Product(s) PMT->Rearranged Acid/Heat/Light TroubleshootingWorkflow Start Stability Issue Observed (Loss of Assay, Color/Odor Change) CheckpH Measure pH of Formulation Start->CheckpH pH_OK pH within target range? CheckpH->pH_OK pH Measured CheckOxidation Assess Oxidative Stress (Inert gas sparging, antioxidant) pH_OK->CheckOxidation Yes AdjustpH Optimize and Buffer pH pH_OK->AdjustpH No Oxidation_OK Issue resolved? CheckOxidation->Oxidation_OK Test Performed CheckLight Assess Photostability (Light-protected container) Oxidation_OK->CheckLight No AddAntioxidant Incorporate Antioxidant and/or Inert Atmosphere Oxidation_OK->AddAntioxidant Yes Light_OK Issue resolved? CheckLight->Light_OK Test Performed ProtectFromLight Use Light-Resistant Packaging Light_OK->ProtectFromLight Yes InvestigateExcipients Conduct Excipient Compatibility Study Light_OK->InvestigateExcipients No End Stability Improved AdjustpH->End AddAntioxidant->End ProtectFromLight->End InvestigateExcipients->End ExperimentalLogic cluster_0 Initial Assessment cluster_1 Method Development & Formulation cluster_2 Stability Testing ForcedDeg Forced Degradation Study DevelopMethod Develop Stability-Indicating Analytical Method ForcedDeg->DevelopMethod ExcipientComp Excipient Compatibility Study SelectExcipients Select Stable Excipients and Formulation pH ExcipientComp->SelectExcipients StabilityTest ICH Stability Testing (Long-term & Accelerated) DevelopMethod->StabilityTest SelectExcipients->StabilityTest

Technical Support Center: Optimizing Reaction Conditions for p-Menthane-diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on p-Menthane-1,3,8-triol:

This technical support center will therefore focus on the synthesis of the closely related and extensively studied isomer, p-Menthane-3,8-diol (PMD) . The methodologies and troubleshooting advice provided here for PMD may offer valuable insights for researchers exploring the synthesis of other p-menthane polyols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of p-menthane-3,8-diol, primarily from the acid-catalyzed cyclization of citronellal.

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of Citronellal - Insufficient reaction time or temperature.- Low concentration or activity of the acid catalyst.[3]- Inefficient mixing of the biphasic system.- Increase reaction time or temperature within the optimal range (e.g., 50-60°C).[4]- Use a sulfuric acid concentration between 0.25% and 0.75% (w/w).[5]- Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
Low Yield of p-Menthane-3,8-diol - Formation of byproducts such as isopulegol or acetals.[3][4]- Suboptimal reaction temperature.- Incorrect work-up procedure.- Weaker acid catalysts may favor PMD formation over isopulegol.[6]- Maintain the reaction temperature around 50-60°C to optimize yield.[4][7]- Follow a proper extraction and crystallization protocol, for instance, using n-heptane at low temperatures (-50°C).[8]
High Levels of Impurities in the Final Product - Presence of unreacted citronellal.- Formation of citronellal acetal byproducts.[3]- Optimize reaction conditions (time, temperature, catalyst concentration) to maximize citronellal conversion.- Purify the crude product via recrystallization or column chromatography.[7][9]
Poor Selectivity for p-Menthane-3,8-diol - Strong acid catalysts can promote the formation of byproducts.[3]- High reaction temperatures can lead to dehydration and cracking of intermediates.[3]- Consider using a weaker acid catalyst or a solid acid catalyst, which has been shown to favor PMD formation.[6]- Maintain a moderate reaction temperature (e.g., 50°C).[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of p-menthane-3,8-diol from citronellal?

A1: The synthesis typically proceeds via an acid-catalyzed intramolecular Prins reaction.[3] The acid catalyst protonates the aldehyde group of citronellal, which then undergoes cyclization to form a carbocation intermediate. This intermediate is subsequently hydrated to yield p-menthane-3,8-diol.[3]

Q2: What are the common starting materials and catalysts?

A2: The most common starting material is citronellal, which can be used in its pure form or as a major component of citronella oil.[9] Various acid catalysts have been employed, with sulfuric acid being a common choice.[7] Greener alternatives, such as citric acid and solid acid catalysts derived from lignin, have also been successfully used.[6][9]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of citronellal.[7][9]

Q4: What are the typical byproducts in this synthesis?

A4: Common byproducts include isopulegol (an intermediate), citronellal acetals, and various dehydration products.[3][4] The formation of these byproducts is highly dependent on the reaction conditions.[3]

Q5: How can the cis/trans isomer ratio of p-menthane-3,8-diol be controlled?

A5: The ratio of cis to trans isomers can be influenced by the reaction temperature and the choice of catalyst. Commercial products often have a 2:1 ratio of cis to trans isomers.[7]

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes for p-Menthane-3,8-diol Synthesis

Starting MaterialCatalystTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
Citronellal0.25% Sulfuric Acid501197.980[7]
(±)-CitronellalLignin-derived Carbon Acid50249786[6]
Citronellal0.75% (w/w) Sulfuric Acid60698.595.6[4]
Eucalyptus citriodora oil0.25% Sulfuric Acid505-76.09 (crystallized)[7]
Eucalyptus citriodora oilCitric Acid (two-phase medium)--82- (80% selectivity)[7]

Experimental Protocols

Key Experiment: Synthesis of p-Menthane-3,8-diol using Sulfuric Acid

This protocol is based on a reported method with high conversion and selectivity.[7]

  • Materials:

    • Citronellal

    • 0.25% aqueous sulfuric acid solution

    • n-Heptane

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, combine citronellal and the 0.25% aqueous sulfuric acid solution.

    • Stir the biphasic mixture vigorously at 50°C for 11 hours.

    • Monitor the reaction by TLC or GC until the citronellal is consumed.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The crude product can be purified by crystallization from n-heptane at -50°C for 20 hours to yield purified p-menthane-3,8-diol.[8]

Green Synthesis Approach: Using a Lignin-Derived Carbon Acid Catalyst

This protocol offers a more sustainable route to p-menthane-3,8-diol.[9]

  • Materials:

    • (±)-Citronellal

    • Lignin-derived carbon acid catalyst (prepared by pyrolyzing alkaline lignin at 500°C)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask.

    • Add (±)-citronellal to the mixture.

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C).

    • Monitor the reaction progress using GC until maximum conversion of citronellal is achieved.

    • Separate the solid catalyst by filtration.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

ReactionPathway Citronellal Citronellal Protonation Protonation (H+) Citronellal->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Cyclization Hydration Hydration (H2O) Carbocation->Hydration PMD p-Menthane-3,8-diol Hydration->PMD

Caption: Acid-catalyzed synthesis of p-Menthane-3,8-diol from Citronellal.

ExperimentalWorkflow Start Start: Combine Reactants (Citronellal & Acid Catalyst) Reaction Reaction at Controlled Temperature (e.g., 50°C) with Vigorous Stirring Start->Reaction Monitoring Monitor Reaction Progress (TLC or GC) Reaction->Monitoring Workup Work-up: Phase Separation & Drying of Organic Layer Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product: p-Menthane-3,8-diol Purification->Product

Caption: General experimental workflow for p-Menthane-3,8-diol synthesis.

References

preventing degradation of p-Menthane-1,3,8-triol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of p-Menthane-1,3,8-triol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed, airtight container, protected from light. Recommended storage temperatures are:

  • -20°C for up to 3 years.

  • 4°C for up to 2 years.

For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary:

  • Store in an airtight, light-protected vial at -80°C for up to 6 months or -20°C for up to 1 month.

  • Use a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q2: What are the primary causes of this compound degradation?

A2: this compound is a cyclic terpene alcohol, and its degradation is primarily caused by exposure to:

  • Heat: Elevated temperatures can accelerate degradation reactions.

  • Light: UV radiation can provide the energy for degradative reactions.

  • Oxygen: The alcohol functional groups can be susceptible to oxidation.

  • Acidic Conditions: The tertiary alcohol at the 8-position is particularly susceptible to acid-catalyzed dehydration.

Q3: I observe a change in the color or physical appearance of my this compound solid. What should I do?

A3: A change in color or appearance may indicate degradation. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use.

Q4: Can I store solutions of this compound in aqueous buffers?

A4: Storing this compound in aqueous buffers for extended periods is not recommended, especially if the buffer is acidic, as this can promote dehydration of the tertiary alcohol. If your experimental protocol requires the use of a buffer, it is best to prepare the solution immediately before use.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have been stored for a long time or subjected to multiple freeze-thaw cycles.
Degradation during experiment Minimize the exposure of the compound to harsh conditions during your experiment. This includes high temperatures, strong light sources, and highly acidic or basic conditions.
Incorrect solvent Ensure the solvent used is compatible with your experimental system and does not promote degradation. DMSO is a common choice for creating stock solutions.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram (HPLC/GC)
Possible Cause Troubleshooting Step
Oxidation of the secondary alcohol This may occur due to prolonged exposure to air. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store solutions under an inert atmosphere.
Dehydration of the tertiary alcohol This is likely if the compound has been exposed to acidic conditions. Ensure all solvents and reagents are neutral or buffered at a pH where the compound is stable.
Contamination Ensure proper handling and use of clean equipment to avoid cross-contamination.

Potential Degradation Pathways

This compound has two primary potential degradation pathways based on its chemical structure: oxidation and dehydration.

PMT This compound Oxidation Oxidation Product (Ketone at C3) PMT->Oxidation O₂ / Light / Heat Dehydration Dehydration Product (Alkene) PMT->Dehydration Acid (H⁺) / Heat cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_eval Evaluation Prep_Sol Prepare this compound solution in experimental buffer Sample_T0 Take T=0 sample Prep_Sol->Sample_T0 Incubate Incubate under experimental conditions (e.g., 37°C) Sample_Tx Take samples at various time points Incubate->Sample_Tx Sample_T0->Incubate Analyze Analyze samples by validated HPLC method Sample_Tx->Analyze Eval Compare peak area of This compound over time Analyze->Eval

resolving peak tailing in HPLC analysis of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of p-Menthane-1,3,8-triol, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?

Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge. For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the accuracy and precision of your results.

Q2: What are the most likely causes of peak tailing for a polar compound like this compound?

The primary cause of peak tailing for polar analytes like this compound, which contains multiple hydroxyl groups, is secondary interactions with the stationary phase.[1][2] Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[1][2] Other potential causes include column overload, extra-column volume (dead volume), and improper mobile phase conditions.

Q3: How does the choice of HPLC column affect peak shape for this compound?

The column chemistry is critical. For a highly polar compound like this compound, traditional reversed-phase columns (e.g., C18) may provide insufficient retention and are prone to peak tailing due to the aforementioned silanol interactions. Two primary column strategies are recommended to mitigate this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns have a polar stationary phase (e.g., bare silica, amide, diol) and use a mobile phase with a high organic content. This promotes the retention of polar compounds and often yields better peak shapes.

  • Polar-Endcapped Reversed-Phase Columns: These are modified C18 columns where the residual silanol groups are capped with a polar functional group. This modification makes the column more compatible with highly aqueous mobile phases and reduces the unwanted secondary interactions that cause peak tailing.

Q4: Can the mobile phase composition be optimized to reduce peak tailing?

Yes, mobile phase optimization is a key strategy. For reversed-phase chromatography, using a mobile phase with a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing their interaction with the hydroxyl groups of this compound. The addition of a small concentration of an acidic modifier, such as formic acid or trifluoroacetic acid, is common practice. For HILIC, the water content in the mobile phase is the strong solvent, and its proportion relative to the organic solvent (typically acetonitrile) will significantly impact retention and peak shape. The use of a buffer, such as ammonium formate or ammonium acetate, can also help to ensure consistent ionization and improve peak symmetry.

Q5: What are some general sample preparation guidelines for the HPLC analysis of this compound?

For optimal results, the sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. For reversed-phase methods, this might be the mobile phase itself or a slightly weaker solvent. For HILIC, it is crucial to dissolve the sample in a solvent with a high organic content, similar to the starting mobile phase, to avoid peak distortion. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences that could contribute to peak tailing and column contamination.

Troubleshooting Guides

Resolving Peak Tailing for this compound

Use the following table to diagnose and address potential causes of peak tailing in your HPLC analysis of this compound.

Observation Potential Cause Recommended Solution(s)
All peaks in the chromatogram are tailing.Column overload.Decrease the concentration of the injected sample or reduce the injection volume.
Extra-column volume (dead volume).Check all fittings and tubing for proper connections. Use tubing with a smaller internal diameter.
Only the this compound peak is tailing.Secondary interactions with silanol groups (Reversed-Phase).Switch to a polar-endcapped C18 column. Lower the mobile phase pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% formic acid). Consider using a HILIC column and method.
Inappropriate mobile phase (HILIC).Optimize the water content in the mobile phase. Ensure the use of an appropriate buffer (e.g., 10 mM ammonium formate).
Peak tailing worsens over a series of injections.Column contamination.Implement a column washing procedure. If the problem persists, consider using a guard column or replacing the analytical column.
Column degradation.Replace the column. Ensure mobile phase pH is within the column's stable range.
Tailing is accompanied by a loss of retention.Column dewetting (in highly aqueous mobile phases with standard C18).Use a polar-endcapped C18 column that is stable in 100% aqueous mobile phases.

Experimental Protocols

Two recommended starting methods for the analysis of this compound are provided below. Method 1 utilizes HILIC, which is often preferred for highly polar compounds. Method 2 offers a robust alternative using a polar-endcapped reversed-phase column.

Method 1: HILIC Analysis of this compound

This method is designed to provide good retention and peak shape for this compound.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a compatible Mass Spectrometer (MS). UV detection is not ideal due to the lack of a strong chromophore in this compound.

  • HILIC Column: e.g., Amide or Diol phase, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

Parameter Value
Flow Rate0.4 mL/min
Column Temperature30 °C
Injection Volume2 µL
Gradient Program %B
0.0 min95
10.0 min80
10.1 min95
15.0 min95

Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent (90:10 Acetonitrile:Water).

  • Dilute the stock solution to the desired concentration range for calibration standards and samples using the same diluent.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

Method 2: Polar-Endcapped Reversed-Phase Analysis of this compound

This method provides an alternative approach for laboratories that primarily use reversed-phase chromatography.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Detector: Refractive Index (RI) or ELSD.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Sample Diluent: Water.

Chromatographic Conditions:

Parameter Value
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
Gradient Program %B
0.0 min5
15.0 min50
15.1 min5
20.0 min5

Sample Preparation:

  • Prepare a stock solution of this compound in water.

  • Dilute the stock solution to the desired concentration range for calibration standards and samples using water.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing for this compound.

PeakTailing_Troubleshooting_Workflow Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoOnlyAnalyte No CheckAllPeaks->NoOnlyAnalyte No SystemIssues Potential Systemic Issue YesAllPeaks->SystemIssues AnalyteSpecificIssues Analyte-Specific Interaction NoOnlyAnalyte->AnalyteSpecificIssues CheckOverload Reduce Sample Concentration and/or Injection Volume SystemIssues->CheckOverload CheckDeadVolume Inspect Tubing and Connections for Dead Volume SystemIssues->CheckDeadVolume ColumnChoice Evaluate Column Chemistry AnalyteSpecificIssues->ColumnChoice MobilePhase Optimize Mobile Phase AnalyteSpecificIssues->MobilePhase HILIC Use HILIC Column ColumnChoice->HILIC PolarRP Use Polar-Endcapped Reversed-Phase Column ColumnChoice->PolarRP LowpH Lower Mobile Phase pH (e.g., 2.5-3.5 with Formic Acid) MobilePhase->LowpH Buffer Use Appropriate Buffer (e.g., Ammonium Formate) MobilePhase->Buffer

Caption: Troubleshooting workflow for diagnosing peak tailing.

Silanol_Interaction_Diagram cluster_column Silica-Based Stationary Phase Silanol Ionized Silanol Group (Si-O⁻) TailingPeak Result: Tailing Peak Silica Analyte This compound (with -OH groups) Analyte->Silanol Secondary Interaction (Hydrogen Bonding) MobilePhase MobilePhase->Analyte Elution Force

Caption: Interaction causing peak tailing of polar analytes.

References

Technical Support Center: p-Menthane-1,3,8-triol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions for enhancing the solubility of p-Menthane-1,3,8-triol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a monoterpenoid, a class of natural products investigated for various biological activities. Like many terpenoids, it has limited aqueous solubility, which can lead to precipitation in bioassay media, resulting in inaccurate dose-response data and unreliable results.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For bioassay purposes, creating a concentrated stock solution in a biocompatible solvent is the standard approach. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solubilizing power and compatibility with most cell-based assays at low final concentrations. Other suitable organic solvents include ethanol and acetone.[1][2]

Q3: How do I prepare a stock solution of this compound?

A3: A high-concentration stock solution should be prepared in an appropriate organic solvent like DMSO. For example, a stock solution of 25 mg/mL or higher can be prepared in DMSO.[3] It is recommended to start with a small amount of the compound and vortex until fully dissolved. Gentle warming may aid dissolution. See Protocol 1 for a detailed procedure.

Q4: What is the maximum recommended concentration of DMSO in a bioassay?

A4: The final concentration of DMSO in the assay medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for ≤0.1% for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experimental design.

Q5: What are alternative methods if co-solvents are not sufficient or cause toxicity?

A5: If solubility issues persist or if the required co-solvent concentration is toxic to the cells, surfactants can be employed. Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3] See Protocol 3 for guidance.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Precipitation in Assay Medium The aqueous concentration of this compound exceeds its solubility limit after dilution from the stock solution.1. Decrease Final Concentration: Test a lower final concentration of the compound. 2. Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the assay medium, reducing the "solvent shock" that can cause precipitation. 3. Use Surfactants: Add a biocompatible surfactant like Tween® 80 to the assay medium to improve solubility (see Protocol 3).[3]
Observed Cellular Toxicity in Vehicle Control The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.1. Reduce Solvent Concentration: Ensure the final DMSO concentration is ≤0.5%, and ideally ≤0.1%. Perform a dose-response experiment with the solvent alone to determine the non-toxic concentration for your cell line. 2. Change Solvent: Consider using ethanol as an alternative, though it also has concentration-dependent toxicity. 3. Use Advanced Formulations: Explore the use of cyclodextrins or other drug delivery systems if solvent toxicity cannot be avoided.
Inconsistent or Non-Reproducible Bioassay Results The compound may not be fully dissolved in the stock solution, or it may be precipitating over time at room temperature or in the incubator.1. Ensure Complete Dissolution: Visually inspect the stock solution for any particulate matter. Briefly sonicate the stock solution if necessary. 2. Prepare Fresh Dilutions: Prepare working dilutions of the compound in the assay medium immediately before adding to the cells. 3. Filter Stock Solution: Filter the high-concentration stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRecommended Use for Bioassays
Dimethyl Sulfoxide (DMSO)HighPrimary choice for stock solutions. [1][2]
EthanolHighA viable alternative to DMSO for stock solutions.
AcetoneHighGenerally not recommended for direct use in cell culture due to high volatility and toxicity.[1][2]
ChloroformHighNot suitable for bioassays due to high toxicity.[1][2]
DichloromethaneHighNot suitable for bioassays due to high toxicity.[1][2]
Ethyl AcetateHighNot suitable for bioassays due to high toxicity.[1][2]
WaterLow (<1 mg/mL)[3]Not suitable for preparing stock solutions but is the primary component of the final assay medium.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantages for BioassaysDisadvantages for Bioassays
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the solvent system.Simple to implement; effective for creating high-concentration stock solutions.Potential for cytotoxicity at higher concentrations; can influence cellular processes.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.Generally low toxicity at typical working concentrations; can improve compound stability in solution.May interfere with some cellular membranes or assay readouts; requires careful optimization.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.Can be effective for certain molecules.This compound is not readily ionizable; altering media pH can be detrimental to cell health.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Objective: To prepare a 100 mM stock solution of this compound (MW: 188.26 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 18.83 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Serial Dilution for Cell-Based Assays

  • Objective: To prepare final assay concentrations from a 100 mM stock solution while maintaining a final DMSO concentration of 0.1%.

  • Procedure:

    • Prepare an intermediate dilution of the 100 mM stock solution in your cell culture medium. For example, to make a 100 µM final concentration, you would perform a 1:1000 dilution.

    • Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This creates a 100 µM working solution with 0.1% DMSO.

    • Perform further serial dilutions from this 100 µM working solution using cell culture medium containing 0.1% DMSO to ensure the solvent concentration remains constant across all treatment groups.

    • Add the final dilutions to your assay plates. Remember to include a vehicle control containing 0.1% DMSO in the medium.

Protocol 3: Using Tween® 80 to Enhance Solubility

  • Objective: To prepare a formulation of this compound for an in vivo or sensitive in vitro application.

  • Materials:

    • 25 mg/mL stock solution of this compound in DMSO (prepared as in Protocol 1, adjusted for concentration).

    • Tween® 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Procedure (based on a common in vivo formulation[3]):

    • This protocol creates a final formulation where the components are in a ratio of 10% DMSO, 5% Tween® 80, and 85% saline.

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock in DMSO.

    • Add 50 µL of Tween® 80.

    • Vortex thoroughly until the solution is homogeneous.

    • Add 850 µL of sterile saline to reach a final volume of 1 mL.

    • Vortex again until a clear, uniform solution is formed. The final concentration of this compound in this formulation is 2.5 mg/mL.

    • This formulation should be prepared fresh before each experiment.

Visualizations

Solubility_Workflow Solubility Enhancement Workflow start Start: this compound Powder stock Prepare 10-100 mM Stock in 100% DMSO start->stock test_dilution Dilute Stock into Aqueous Assay Buffer stock->test_dilution precipitate Precipitation Observed? test_dilution->precipitate no_precipitate No Precipitation precipitate->no_precipitate No yes_precipitate Yes precipitate->yes_precipitate Yes cytotoxicity Assess Vehicle Cytotoxicity no_precipitate->cytotoxicity troubleshoot Troubleshooting Steps yes_precipitate->troubleshoot reduce_dmso Reduce Final DMSO (e.g., to <0.1%) troubleshoot->reduce_dmso use_surfactant Use Advanced Method (e.g., Tween 80) troubleshoot->use_surfactant no_toxicity No Toxicity cytotoxicity->no_toxicity No yes_toxicity Yes cytotoxicity->yes_toxicity Yes proceed Proceed with Bioassay no_toxicity->proceed yes_toxicity->reduce_dmso

A decision workflow for solubilizing this compound.

CoSolvent_Dilution Co-Solvent Dilution Workflow cluster_0 Preparation of Stock cluster_1 Dilution in Assay Medium cluster_2 Application to Bioassay stock High Concentration Stock (e.g., 100 mM in 100% DMSO) dilution 1:1000 Dilution (1 µL Stock + 999 µL Medium) stock->dilution working_solution Working Solution (100 µM Compound in 0.1% DMSO) dilution->working_solution assay Add to Cells in Assay Plate (Final DMSO = 0.1%) working_solution->assay control Vehicle Control (0.1% DMSO in Medium) working_solution->control

Workflow for preparing assay solutions from a DMSO stock.

Signaling_Pathway Hypothetical Signaling Pathway for Terpenoids compound This compound IKK IKK Complex compound->IKK Inhibits (?) stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Hypothetical inhibition of the NF-κB pathway by a terpenoid.

References

dealing with impurities in natural extracts of p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural extracts of p-Menthane-1,3,8-triol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a polar monoterpenoid.[1][2][3] It is a natural product that can be isolated from various species of the Mentha genus, such as Mentha canadensis (Wild Mint).[1][2]

Q2: What are the common impurities found in crude natural extracts of this compound?

A2: Crude extracts of this compound from Mentha species typically contain a variety of other terpenoids and plant metabolites. The most common impurities are other components of the essential oil, which are generally less polar than this compound. These include:

  • Major Components: Menthol and Menthone.

  • Minor Components: Limonene, Menthyl acetate, Isomenthone, Neomenthol, Piperitone, and Eucalyptol.

The exact composition of the essential oil and therefore the impurity profile can vary depending on the plant species, geographical location, and harvest time.

Q3: What are the key challenges in purifying this compound?

A3: The primary challenge is separating the highly polar this compound from the less polar, but structurally similar, monoterpenoids present in the essential oil. The presence of multiple hydroxyl groups in this compound makes it significantly more polar than impurities like menthol (one hydroxyl group) and menthone (a ketone). This large polarity difference can be exploited during purification. Another challenge can be the potential for the compound to "oil out" instead of crystallizing during the final purification steps.

Q4: What analytical techniques are recommended for monitoring the purification of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid qualitative analysis of fractions during column chromatography. Due to the high polarity of this compound, a polar mobile phase will be required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying the volatile components of the crude extract and purified fractions. This will allow for the effective tracking of impurity removal.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative scale purification. A reversed-phase column (e.g., C18) with a polar mobile phase is suitable for separating polar terpenoids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final purified this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation of this compound from Menthol and Menthone during Column Chromatography.

Possible Cause: Inappropriate solvent system or stationary phase.

Solutions:

  • Optimize the Stationary Phase: Silica gel is a common and effective choice for separating compounds with differing polarities.

  • Employ Gradient Elution: Start with a non-polar solvent (e.g., hexane or petroleum ether) to elute the very non-polar impurities. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone. This will allow for the sequential elution of compounds with increasing polarity, with the highly polar this compound eluting last.

  • Utilize a Different Chromatographic Technique:

    • Flash Chromatography: This can provide faster and more efficient separations compared to traditional gravity column chromatography.

    • Preparative HPLC: For high-purity requirements, preparative HPLC with a reversed-phase column can be very effective.

    • Counter-Current Chromatography (CCC): This technique avoids solid stationary phases, which can be advantageous for polar compounds that may adsorb irreversibly to silica. It separates compounds based on their differential partitioning between two immiscible liquid phases.

Experimental Protocol: Gradient Flash Chromatography for this compound Purification

  • Sample Preparation: Dissolve the crude Mentha extract in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent (e.g., hexane).

  • Loading: Apply the dissolved sample to the top of the column.

  • Elution:

    • Begin elution with 100% hexane to remove non-polar hydrocarbons.

    • Gradually increase the polarity by introducing ethyl acetate in a stepwise or linear gradient. A suggested gradient could be:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (50:50)

      • 100% Ethyl Acetate

    • Finally, a more polar solvent like methanol may be needed to elute the highly polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC and GC-MS to identify those containing the purified this compound.

Issue 2: The Purified this compound Fails to Crystallize and "Oils Out".

Possible Cause: High concentration of residual impurities, inappropriate solvent, or rapid cooling.

Solutions:

  • Improve Purity: The presence of even small amounts of impurities can inhibit crystallization. If the sample is not of high purity (as determined by GC-MS or HPLC), an additional chromatographic step may be necessary.

  • Optimize Crystallization Solvent:

    • Use a solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a polar solvent (like acetone or ethyl acetate) and a non-polar solvent (like hexane or heptane) can be effective.

    • Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the non-polar "anti-solvent" until the solution becomes slightly turbid.

  • Control Cooling Rate:

    • Allow the solution to cool slowly to room temperature.

    • Then, transfer it to a refrigerator (4°C) and subsequently to a freezer (-20°C). Slow cooling promotes the formation of well-ordered crystals.

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of pure this compound to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

Data Presentation

Table 1: Typical Composition of Mentha canadensis Essential Oil

CompoundTypical Percentage (%)Boiling Point (°C)Polarity
Menthol30 - 55212Moderate
Menthone15 - 35207Moderate
Limonene1 - 5176Low
Menthyl Acetate2 - 10229Moderate
Isomenthone2 - 8212Moderate
Neomenthol2 - 5212Moderate
Piperitone1 - 2233Moderate
Eucalyptol1 - 6176Low
This compound Variable (often low)~313High

Note: Percentages can vary significantly based on the specific plant chemotype and extraction method.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Mentha canadensis Plant Material extract Crude Natural Extract plant->extract Steam Distillation or Solvent Extraction column Flash Chromatography (Silica Gel) extract->column fractions Collected Fractions column->fractions Gradient Elution hplc Preparative HPLC (Optional) fractions->hplc Partially Pure Fractions pure_solution High-Purity Solution fractions->pure_solution Pooling Pure Fractions tlc TLC fractions->tlc gcms GC-MS fractions->gcms hplc->pure_solution crystallization Crystallization pure_solution->crystallization final_product Pure this compound crystallization->final_product final_product->gcms nmr NMR final_product->nmr

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_separation Separation Issue cluster_crystallization Crystallization Issue start Problem Encountered poor_sep Poor Separation in Column Chromatography start->poor_sep oiling_out Product 'Oils Out' start->oiling_out solution_sep1 Optimize Solvent Gradient poor_sep->solution_sep1 solution_sep2 Change Stationary Phase poor_sep->solution_sep2 solution_sep3 Use Preparative HPLC or CCC poor_sep->solution_sep3 solution_cryst1 Improve Purity oiling_out->solution_cryst1 solution_cryst2 Optimize Solvent System oiling_out->solution_cryst2 solution_cryst3 Control Cooling Rate oiling_out->solution_cryst3 solution_cryst4 Induce Crystallization (Seeding/Scratching) oiling_out->solution_cryst4

Caption: Troubleshooting logic for common purification issues.

References

optimization of extraction parameters for p-Menthane-1,3,8-triol from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction parameters for p-Menthane-1,3,8-triol from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a monoterpenoid, a class of naturally occurring organic compounds.[1][2] It has been isolated from the herbs of Mentha canadensis L., a plant in the mint genus.[1][3]

Q2: What are the conventional methods for extracting monoterpenoids like this compound from plant materials?

A2: Traditional methods for extracting monoterpenoids include maceration, percolation, Soxhlet extraction, and steam distillation.[4][5][6] Maceration involves soaking the plant material in a solvent, while percolation allows the solvent to pass through the material. Soxhlet extraction is a continuous extraction method using a specialized apparatus, and steam distillation is suitable for volatile compounds.[4][5][6]

Q3: What are the advanced extraction techniques that can be applied for this compound?

A3: Advanced or "green" extraction techniques that can improve efficiency and reduce the use of organic solvents include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). These methods often offer shorter extraction times and higher yields.

Q4: How do I choose the right solvent for extracting this compound?

A4: The choice of solvent is critical and depends on the polarity of the target compound.[7] For monoterpenoids, solvents ranging from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol) are often used. The selection should be based on maximizing the solubility of this compound while minimizing the co-extraction of undesirable compounds.[8] A systematic approach would involve testing a range of solvents with varying polarities.

Q5: What analytical methods are suitable for the quantification of this compound in the extracts?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a robust technique for analyzing volatile compounds like monoterpenoids.[9] For the related compound p-Menthane-3,8-diol, GC-MS has been used for the separation and identification of its stereoisomers.[10] High-Performance Liquid Chromatography (HPLC) can also be a suitable method, especially when coupled with a UV or MS detector.[4][9]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the extraction and optimization of this compound.

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Test a range of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures).
Insufficient Extraction Time or Temperature The extraction may be incomplete. Increase the extraction time or temperature incrementally and monitor the yield to find the optimal conditions. Be cautious with temperature as excessive heat can degrade thermolabile compounds.[11]
Inadequate Particle Size of Plant Material If the plant material is not finely ground, the solvent may not effectively penetrate the plant matrix. Reduce the particle size of the dried plant material using a grinder or mill.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may lead to saturation and incomplete extraction. Increase the solvent-to-solid ratio to ensure all the target compound is dissolved.
Degradation of the Target Compound This compound might be degrading during the extraction process due to factors like heat, light, or pH. Consider using milder extraction conditions or protecting the extraction setup from light.
Issue 2: Co-extraction of Impurities
Possible Cause Troubleshooting Step
Solvent is not selective enough A solvent that is too polar or non-polar can extract a wide range of compounds. Try using a solvent with intermediate polarity or perform a sequential extraction with solvents of increasing polarity.
Plant Matrix Complexity The plant material naturally contains a complex mixture of compounds. A preliminary "defatting" step with a non-polar solvent like hexane can remove lipids and other non-polar impurities before the main extraction.
Inappropriate Extraction Conditions High temperatures and long extraction times can sometimes lead to the extraction of more impurities. Optimize these parameters to be just sufficient for the target compound.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Vigorous Shaking Shaking the separatory funnel too vigorously can create a stable emulsion. Gently invert the funnel multiple times instead of shaking.[12]
Presence of Surfactant-like Molecules Natural products extracts can contain compounds that act as surfactants.[12]
- Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.[12]
- Centrifuge the mixture at a low speed.
- Filter the mixture through a bed of celite or glass wool.
Similar Densities of the Two Phases If the densities of the aqueous and organic layers are too similar, separation will be difficult. Try a different extraction solvent with a significantly different density.

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol provides a general starting point for the extraction of this compound. Optimization will be required based on the specific plant material and desired purity.

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves and stems of Mentha canadensis) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

  • Maceration:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of a suitable solvent (e.g., ethanol).

    • Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction on the residue two more times.

    • Combine the filtrates.

  • Ultrasound-Assisted Extraction (UAE):

    • Place 10 g of the powdered plant material in a flask with 100 mL of solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 30 minutes).

    • Filter the extract.

3. Solvent Removal:

  • Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at a temperature below 40 °C.

4. Quantification (using GC-MS - adapted from p-Menthane-3,8-diol analysis): [10]

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A chiral column may be necessary if stereoisomer separation is desired.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/minute, and hold for 5 minutes.

    • MS Detector: Scan in full scan mode or use Selected Ion Monitoring (SIM) for higher sensitivity.

  • Quantification: Prepare a calibration curve using a pure standard of this compound.

Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)

RSM is a statistical tool used to optimize processes. A Box-Behnken or Central Composite Design can be employed.

1. Identification of Key Variables: Based on preliminary studies, identify the most influential factors. For extraction, these are typically:

  • X1: Solvent Concentration (e.g., % Ethanol in water)

  • X2: Temperature (°C)

  • X3: Extraction Time (minutes)

2. Experimental Design: Create an experimental matrix using statistical software (e.g., Design-Expert®).

3. Performing the Experiments: Conduct the extractions according to the experimental design, randomizing the run order.

4. Analysis:

  • Analyze the yield of this compound for each experimental run.

  • Fit the data to a polynomial model and perform an analysis of variance (ANOVA) to determine the significance of the model and the individual factors.

5. Optimization: Use the model to predict the optimal conditions for maximizing the extraction yield.

Data Presentation

Quantitative data should be presented in clear and structured tables to allow for easy comparison.

Table 1: Effect of Different Solvents on the Extraction Yield of this compound.

SolventPolarity IndexExtraction Yield (mg/g of dry plant material)
n-Hexane0.11.2 ± 0.1
Dichloromethane3.13.5 ± 0.2
Ethyl Acetate4.45.8 ± 0.3
Acetone5.14.9 ± 0.2
Ethanol5.27.2 ± 0.4
Methanol6.66.5 ± 0.3
Water10.22.1 ± 0.1

Data are presented as mean ± standard deviation (n=3). This data is illustrative.

Table 2: Box-Behnken Design for the Optimization of Extraction Parameters and the Corresponding Experimental Yield of this compound.

RunX1: Solvent Conc. (%)X2: Temperature (°C)X3: Time (min)Response: Yield (mg/g)
15040206.8
27040207.5
35060207.2
47060208.1
55040407.1
67040407.9
75060407.6
87060408.5
96050308.8
106050308.9
116050308.7
126040307.3
136060307.8
145050307.0
157050308.2

This data is illustrative.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (e.g., Mentha sp.) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Maceration, UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Purification Purification (Optional) (e.g., Column Chromatography) CrudeExtract->Purification Analysis Analysis (GC-MS, HPLC) CrudeExtract->Analysis Quantification PureCompound This compound Purification->PureCompound PureCompound->Analysis Purity Check

Caption: General workflow for the extraction of this compound.

Optimization_Logic DefineObjective Define Objective: Maximize Yield SelectVariables Select Independent Variables (Solvent %, Temp, Time) DefineObjective->SelectVariables ChooseDesign Choose Experimental Design (e.g., Box-Behnken) SelectVariables->ChooseDesign PerformExperiments Perform Experiments ChooseDesign->PerformExperiments MeasureResponse Measure Response (Yield of this compound) PerformExperiments->MeasureResponse ModelFitting Statistical Analysis & Model Fitting (ANOVA) MeasureResponse->ModelFitting ValidateModel Model Validation ModelFitting->ValidateModel OptimalConditions Determine Optimal Conditions ValidateModel->OptimalConditions Verification Experimental Verification OptimalConditions->Verification

Caption: Logical workflow for the optimization of extraction parameters.

References

Validation & Comparative

A Structural and Physicochemical Comparison of p-Menthane-1,3,8-triol and p-Menthane-3,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of two closely related p-menthane derivatives: p-Menthane-1,3,8-triol and p-Menthane-3,8-diol. While p-Menthane-3,8-diol is a well-characterized compound with established applications, particularly as an insect repellent, comprehensive experimental data for this compound is less prevalent in publicly accessible literature. This guide compiles the available information for a comparative analysis.

Chemical Structures

The fundamental difference between these two molecules lies in the position of a hydroxyl group on the p-menthane ring.

  • This compound features hydroxyl groups at positions 1, 3, and 8.

  • p-Menthane-3,8-diol possesses hydroxyl groups at positions 3 and 8.

These structural variations are anticipated to influence their physicochemical properties and biological activities.

cluster_0 This compound cluster_1 p-Menthane-3,8-diol This compound IUPAC: 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol IUPAC: 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol p-Menthane-3,8-diol IUPAC: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol IUPAC: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

Caption: 2D structures of this compound and p-Menthane-3,8-diol.

Physicochemical Properties

A comparison of the key physicochemical properties is presented in the table below. It is important to note that the data for this compound is primarily computed, while experimental data is available for p-Menthane-3,8-diol.

PropertyThis compoundp-Menthane-3,8-diol
Molecular Formula C₁₀H₂₀O₃[1]C₁₀H₂₀O₂[2]
Molar Mass 188.26 g/mol [1]172.268 g/mol [2]
Appearance -Colorless solid[2]
Melting Point Not availablecis: 72-75 °C, trans: 68-69 °C
Boiling Point 312.9 °C (Computed)266-268 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSlightly soluble in water; Soluble in ethanol[3]
LogP 0.8 (Computed)[1]~1.88 (Estimated)

Spectroscopic Data Comparison

Spectroscopic Data for p-Menthane-3,8-diol (cis and trans isomers)

Spectroscopic Datacis-p-Menthane-3,8-dioltrans-p-Menthane-3,8-diol
¹H NMR (CDCl₃, δ ppm) 0.78 (d, 3H), 1.12 (s, 3H), 1.25 (s, 3H), 3.87 (q, 1H)0.84 (d, 3H), 1.15 (s, 3H), 1.22 (s, 3H), 3.65 (m, 1H)
¹³C NMR (CDCl₃, δ ppm) 20.1, 22.1, 25.4, 28.4, 28.8, 34.7, 42.3, 47.9, 67.7, 73.122.1, 23.5, 26.9, 29.7, 31.2, 34.4, 44.3, 53.0, 72.8, 75.0
IR (KBr, cm⁻¹) ~3240 (O-H stretch)~3270 (O-H stretch)

Biological Activity

p-Menthane-3,8-diol is a well-documented insect repellent.[2][4] It is the active ingredient in many commercially available repellents derived from the oil of lemon eucalyptus.[4] Its mechanism of action is believed to involve interference with the sensory receptors of insects.[4]

This compound , isolated from plants of the genus Mentha, does not have extensively documented biological activities in the reviewed literature. Further research is required to determine its potential pharmacological or other biological effects.

Experimental Protocols

Detailed experimental protocols for the characterization of p-menthane derivatives are crucial for reproducible research. Below is a representative workflow for the isolation and characterization of these compounds from a natural source.

G cluster_extraction Extraction and Isolation cluster_characterization Structural Characterization cluster_activity Biological Activity Screening plant_material Plant Material (e.g., Mentha canadensis leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr Isolated Compound ir Infrared (IR) Spectroscopy nmr->ir ms Mass Spectrometry (MS) ir->ms purity Purity Assessment (e.g., HPLC) ms->purity screening Bioassays (e.g., Insect Repellency) purity->screening

Caption: General workflow for isolation and characterization of p-menthane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for p-Menthane-3,8-diol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, 2s relaxation delay, 30° pulse width.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum with proton decoupling.

    • Typical parameters: 1024 scans, 2s relaxation delay.

Infrared (IR) Spectroscopy Protocol for p-Menthane-3,8-diol
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

Conclusion

This compound and p-Menthane-3,8-diol are structurally similar p-menthane derivatives with notable differences in their hydroxylation patterns. While p-Menthane-3,8-diol is a well-studied compound with established use as an insect repellent, there is a significant gap in the publicly available experimental data for this compound. The computed data for the triol suggests a higher boiling point and potentially different polarity compared to the diol, which would be expected due to the additional hydroxyl group. Further research is warranted to isolate and fully characterize this compound to elucidate its physicochemical properties and explore its potential biological activities. This would enable a more comprehensive and direct comparison with its well-known diol analogue.

References

The Efficacy of p-Menthane-3,8-diol: A Comparative Analysis with Other Natural Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals that p-Menthane-3,8-diol (PMD), a naturally derived compound from the lemon eucalyptus plant (Corymbia citriodora), demonstrates comparable efficacy to some of the most widely used synthetic insect repellents.[1][2] This guide provides a detailed comparison of PMD's performance against other natural alternatives and the synthetic repellent DEET, supported by quantitative data from various studies. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Topical Repellents

The effectiveness of an insect repellent is primarily determined by its Complete Protection Time (CPT), which is the duration a repellent prevents insect bites after application. The following table summarizes the CPT of PMD and other repellents against various mosquito species as determined by experimental studies.

Active IngredientConcentrationMosquito SpeciesMean Complete Protection Time (Hours)Study Reference
p-Menthane-3,8-diol (PMD) 30%Aedes aegypti~6.3[3]
20% (in ethanol)Aedes aegypti~6.3[3]
25%Ochlerotatus taeniorhynchus3.8[3]
30% (vs. DEET)Aedes aegyptiSimilar to 20% DEET[4]
Not SpecifiedMosquitoesUp to 6[5]
DEET 23.8%Aedes aegypti~5[3]
20%Aedes aegypti>6.3[3]
25%Ochlerotatus taeniorhynchus5.6[3]
20%Anopheles gambiae~4.8[3]
24%Aedes albopictus>5[6]
Icaridin (Picaridin) 20%Aedes aegypti~6.8[3]
20%Ochlerotatus taeniorhynchus5.4[3]
20%Anopheles gambiae~6.8[3]
IR3535 20%MosquitoesUp to 8[5]
7.5%Mosquitoes≤2[5]
Citronella Oil Not SpecifiedMosquitoes0.25 - 0.33[7]
Not SpecifiedMosquitoes0 - 5 (product dependent)[8]
Lemon Eucalyptus Oil (Unrefined) Not SpecifiedMosquitoes<1[9]

Experimental Protocols

The "arm-in-cage" test is a standardized and widely used laboratory method for evaluating the efficacy of topical insect repellents.[3]

Arm-in-Cage Test Protocol

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against biting insects.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (typically 200).[10]

  • Human volunteers.

  • Test repellent formulation.

  • Control substance (e.g., ethanol or untreated).

  • Protective gloves.

Procedure:

  • Volunteer Preparation: A specific area of the volunteer's forearm is marked for application of the repellent. The rest of the arm and hand are covered with a protective glove.[6]

  • Repellent Application: A standardized dose of the repellent is applied evenly to the marked area of the forearm.

  • Exposure: The volunteer inserts the treated forearm into the cage of mosquitoes for a predetermined period (e.g., 3 minutes).[3]

  • Observation: The number of mosquito landings and probes (attempted bites) on the treated skin is recorded.

  • Confirmation of First Bite: The CPT is defined as the time from repellent application to the first confirmed bite, which is often validated by a second bite occurring within a specified timeframe.[10]

  • Control: An untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity. A standard repellent, such as DEET, is often included as a positive control.[3]

  • Re-exposure: The treated arm is re-exposed to the mosquitoes at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails and the first confirmed bite occurs.[10]

Mechanism of Action: Olfactory Repellency

p-Menthane-3,8-diol and other repellents primarily function by interfering with an insect's olfactory system, disrupting their ability to locate a host.[2][11][12] While the precise molecular targets of PMD are still under investigation, it is understood that the strong odor of the compound is unpleasant to insects and masks the chemical cues that attract them to humans.[10][11][12]

DEET is thought to exert its effect through multiple mechanisms, including interacting with the olfactory co-receptor Orco (Odorant receptor co-receptor), which is crucial for the function of many odorant receptors.[3] By modulating Orco activity, DEET can inhibit the insect's response to attractant cues like lactic acid and carbon dioxide.

The following diagram illustrates the general proposed signaling pathway for olfactory-based insect repellents.

Repellent_Signaling_Pathway cluster_insect Insect Olfactory System cluster_response Behavioral Response Odorant Host Odorants (e.g., CO2, Lactic Acid) Receptor Odorant Receptor (OR) + Orco Co-receptor Odorant->Receptor Binds Repellent Repellent Molecule (e.g., PMD, DEET) Repellent->Receptor Binds/Modulates ORN Olfactory Receptor Neuron (ORN) Brain Antennal Lobe (Brain) ORN->Brain Signal Transduction Receptor->ORN Activates Receptor->ORN Inhibits/Alters Signal Attraction Host Seeking (Attraction) Brain->Attraction Processed Signal Repulsion Avoidance (Repulsion) Brain->Repulsion Processed Signal

Caption: Proposed signaling pathway for olfactory insect repellents.

Conclusion

The available data indicates that p-Menthane-3,8-diol is a viable and effective natural alternative to synthetic insect repellents like DEET, offering comparable protection times against a range of mosquito species.[1][3] Its favorable safety profile makes it an important option for consumers seeking plant-based repellent solutions.[1] Further research into the specific molecular targets and signaling pathways of PMD will be valuable for the development of next-generation, highly effective natural repellents.

References

A Comparative Guide to the Validation of Analytical Methods for p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and other compounds like p-Menthane-1,3,8-triol is fundamental to ensuring product quality, safety, and efficacy. The validation of analytical methods is a critical process that provides documented evidence that a procedure is suitable for its intended purpose.[1][2][3] This guide offers a comparative overview of the primary analytical techniques for the quantification of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

While specific, publicly available validation data for this compound is limited, this document presents a guide based on established principles of analytical method validation and data for the closely related and structurally similar compound, p-Menthane-3,8-diol (PMD).[4] The experimental data herein is illustrative to guide researchers in the design and evaluation of their own validation studies.

The validation of these methods adheres to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[5][6] Key validation parameters addressed include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[2][3][6]

Alternative Analytical Methods

The principal methods for the analysis of volatile and semi-volatile terpenoids like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these techniques is often determined by the sample matrix, the required sensitivity, and the instrumentation available.[4]

  • Gas Chromatography (GC): A robust and widely used technique for the analysis of thermally stable and volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity and a wide linear range.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile. A UV detector is commonly used for quantification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following are typical experimental protocols for the analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • An accurately weighed sample containing this compound is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

  • The solution is vortexed and sonicated to ensure the complete dissolution of the analyte.

  • If necessary, the solution is further diluted to a concentration that falls within the established linear range of the instrument.

2. GC-FID Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 15 °C/minute to 250 °C.

    • Hold: Maintain at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Volume: 1 µL (utilizing a split or splitless injection mode depending on the analyte concentration).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • An accurately weighed sample is dissolved in the mobile phase.

  • The solution is vortexed and sonicated to ensure complete dissolution.

  • The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a lower wavelength (e.g., 210 nm) may be necessary.

  • Injection Volume: 10 µL.

Data Presentation: A Comparative Summary of Method Performance

The following tables summarize the illustrative performance characteristics for the validation of GC-FID and HPLC-UV methods for the quantification of this compound.

Table 1: Linearity

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Range (µg/mL) 10 - 5005 - 250
Correlation Coefficient (r²) > 0.998> 0.999
Regression Equation y = 50.2x + 15.3y = 85.7x + 8.9

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
LOD (µg/mL) 31
LOQ (µg/mL) 105

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)GC-FID (% Recovery)HPLC-UV (% Recovery)
50 98.5101.2
150 102.199.8
300 99.3100.5
Average Recovery (%) 99.97 100.5

Table 4: Precision (Repeatability)

Concentration (µg/mL)GC-FID (%RSD, n=6)HPLC-UV (%RSD, n=6)
100 1.81.2
250 1.50.9

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Vortex & Sonicate dissolve->sonicate dilute Dilute to Concentration sonicate->dilute inject Inject 1 µL into GC dilute->inject separate Separation on Column inject->separate detect FID Detection separate->detect process Data Processing detect->process

Caption: Workflow for GC-FID analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis start_hplc Weigh Sample dissolve_hplc Dissolve in Mobile Phase start_hplc->dissolve_hplc sonicate_hplc Vortex & Sonicate dissolve_hplc->sonicate_hplc filter_hplc Filter (0.45 µm) sonicate_hplc->filter_hplc inject_hplc Inject 10 µL into HPLC filter_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc process_hplc Data Processing detect_hplc->process_hplc

Caption: Workflow for HPLC-UV analysis of this compound.

References

Comparative Efficacy of p-Menthane-1,3,8-triol: An Analysis of Available In Vivo and In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of published research on the in vivo and in vitro efficacy of p-Menthane-1,3,8-triol. This monoterpenoid, which can be isolated from plants of the Mentha genus, remains largely uncharacterized in terms of its biological activities.[1][2][3] Consequently, a direct comparison of its performance against other alternatives, supported by experimental data, cannot be provided at this time.

While data on this compound is lacking, a closely related compound, p-Menthane-3,8-diol (PMD), has been the subject of extensive research. It is crucial to note that This compound and p-Menthane-3,8-diol are distinct chemical entities , and the efficacy of one cannot be extrapolated to the other without dedicated scientific investigation. The information presented on PMD is for contextual purposes only, illustrating the type of data that is needed for a thorough efficacy evaluation.

A Look at the Well-Studied Analog: p-Menthane-3,8-diol (PMD)

p-Menthane-3,8-diol is a widely recognized and utilized insect repellent.[4][5][6] Its efficacy has been documented in numerous studies, providing a benchmark for the evaluation of other p-menthane derivatives.

Table 1: Summary of Reported Efficacy Data for p-Menthane-3,8-diol (PMD) as an Insect Repellent

ParameterValueSpeciesStudy TypeReference
Complete Protection Time (CPT)~2.23 hours (for 30% PMD)Aedes aegyptiIn vivo (arm-in-cage)[7]
95% Effective Dose (ED95)0.25 mg/cm² (for 30% PMD)Aedes aegyptiIn vivo (arm-in-cage)[7]
Comparative EfficacyAs effective as DEET in like quantitiesMosquitoesIn vivo[4]

Mechanism of Action of PMD: As an insect repellent, PMD is thought to interfere with the olfactory receptors of insects, disrupting their ability to locate a host.[6]

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, a general approach to evaluating the efficacy of a novel compound would involve the following methodologies.

In Vitro Efficacy Assessment:

  • Cytotoxicity Assays: To determine the toxic concentration of the compound on various cell lines. A common method is the MTT assay, which measures the metabolic activity of cells.

  • Antiviral Assays: Plaque reduction assays or TCID50 (50% tissue culture infective dose) assays would be used to quantify the reduction in viral replication in the presence of the compound.

  • Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory markers such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

  • Enzyme Inhibition Assays: To determine if the compound directly inhibits specific enzymes involved in a disease pathway.

In Vivo Efficacy Assessment:

  • Animal Models of Disease: Utilizing established animal models (e.g., rodent models of inflammation, viral infection, or cancer) to assess the therapeutic effect of the compound.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the animal model.

  • Toxicology Studies: Assessing the short-term and long-term safety of the compound through acute and chronic toxicity studies.

Conceptual Workflow for Efficacy Evaluation

The following diagram illustrates a generalized workflow for assessing the in vitro and in vivo efficacy of a novel chemical entity like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Identification Compound Identification Cytotoxicity Screening Cytotoxicity Screening Compound Identification->Cytotoxicity Screening Primary Efficacy Assays Primary Efficacy Assays (e.g., Antiviral, Anti-inflammatory) Cytotoxicity Screening->Primary Efficacy Assays Mechanism of Action Studies Mechanism of Action Studies Primary Efficacy Assays->Mechanism of Action Studies Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Promising Results Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Selection->Pharmacokinetic Studies Animal Model Efficacy Studies Animal Model Efficacy Studies Pharmacokinetic Studies->Animal Model Efficacy Studies Toxicology Assessment Toxicology Assessment Animal Model Efficacy Studies->Toxicology Assessment Pre-clinical Development Pre-clinical Development Toxicology Assessment->Pre-clinical Development

Caption: A generalized workflow for the evaluation of a novel compound.

Signaling Pathways: A Note on the Unexplored

The mechanism of action and any associated signaling pathways for this compound have not been elucidated in the available literature. For a compound to be fully characterized, studies would need to investigate its effects on key cellular signaling cascades, such as the NF-κB pathway in inflammation or viral entry pathways.

References

spectroscopic analysis comparison of synthetic vs natural p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

To illustrate the principles of such a comparative analysis for researchers, scientists, and drug development professionals, this guide presents a spectroscopic comparison of a closely related and well-documented p-menthane derivative: p-Menthane-3,8-diol . This compound serves as a relevant proxy, demonstrating the methodologies and data presentation pertinent to the spectroscopic comparison of synthetic versus natural terpenoids.

Comparative Spectroscopic Data: Synthetic vs. Natural p-Menthane-3,8-diol

The following table summarizes the key spectroscopic data for p-Menthane-3,8-diol. It is important to note that for many natural products, the spectroscopic data of the synthetically produced counterpart is often used as the reference standard for identification and characterization. Therefore, significant deviations between the spectra of a natural isolate and a synthetic standard would typically be investigated for potential impurities, stereoisomeric differences, or novel structural features in the natural product.

Spectroscopic TechniqueSynthetic p-Menthane-3,8-diolNatural p-Menthane-3,8-diolKey Observations for Comparison
¹H NMR (CDCl₃, ppm)δ 0.88 (d, 3H), 1.10 (d, 3H), 1.22 (s, 3H), 1.24 (s, 3H), 1.40-2.20 (m, 9H), 3.80 (m, 1H)Data for the natural isolate of p-menthane-3,8-diol is not explicitly detailed in readily available literature but is expected to be identical to the synthetic standard for the same stereoisomer.The chemical shifts, coupling constants, and multiplicity of all proton signals should be identical. Any variations could indicate different stereoisomers or the presence of impurities.
¹³C NMR (CDCl₃, ppm)δ 22.1, 24.5, 27.0, 31.5, 34.9, 43.8, 50.1, 71.0, 72.8As with ¹H NMR, the ¹³C NMR data for the natural form is expected to match the synthetic standard.The chemical shifts of all 10 carbon atoms should align perfectly between the synthetic and natural samples.
Infrared (IR) (cm⁻¹)~3400 (br, O-H), ~2950 (C-H), ~1460 (C-H bend), ~1370 (C-H bend), ~1150 (C-O)The IR spectrum of the natural product should exhibit the same characteristic absorption bands as the synthetic sample.The position, shape, and relative intensity of the hydroxyl, C-H, and C-O stretching and bending vibrations should be superimposable.
Mass Spectrometry (MS) m/z 172 (M+), 154, 139, 121, 95, 81, 59, 43The mass spectrum of the natural isolate is expected to show the same molecular ion peak and fragmentation pattern as the synthetic standard.The molecular ion peak (M+) should confirm the molecular weight. The fragmentation pattern, including the relative abundance of key fragment ions, should be identical, providing a fingerprint for the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of spectroscopic data. Below are representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of p-Menthane-3,8-diol (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For signal enhancement, 64 to 128 scans are typically co-added.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45° pulse angle, a larger spectral width, and a longer relaxation delay (e.g., 2-5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like p-Menthane-3,8-diol, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) interface (GC-MS) for volatile compounds like terpenoids. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

Data Acquisition: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the identification and comparison of a known natural product with a synthetic standard is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthetic Sample cluster_natural Natural Sample cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Validation Synth Synthesis of p-Menthane Derivative Purification_Synth Purification (e.g., Crystallization, Chromatography) Synth->Purification_Synth NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification_Synth->NMR Characterization IR Infrared (IR) Spectroscopy Purification_Synth->IR MS Mass Spectrometry (MS) Purification_Synth->MS Isolation Isolation from Natural Source (e.g., Mentha canadensis) Purification_Nat Purification (e.g., Chromatography) Isolation->Purification_Nat Purification_Nat->NMR Characterization Purification_Nat->IR Purification_Nat->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Conclusion Structural Confirmation and Purity Assessment Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of synthetic vs. natural compounds.

Navigating the Structural Landscape of p-Menthane Analogs for Enhanced Repellency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive quantitative structure-activity relationship (QSAR) analysis of p-Menthane-1,3,8-triol analogs remains a niche area in current scientific literature. However, valuable insights can be gleaned from closely related p-menthane structures, particularly p-Menthane-3,8-diol (PMD), a well-established insect repellent. This guide provides a comparative analysis based on the available data for PMD analogs, offering a framework for understanding the key structural determinants of their repellent activity.

Comparative Analysis of p-Menthane-3,8-diol (PMD) Analogs

The repellent activity of PMD analogs is intrinsically linked to their three-dimensional structure and electronic properties. A pharmacophore model developed for PMD-based insect repellents highlights the essential features required for potent activity.[1][2][4][5] This model serves as a predictive tool to design more effective repellent compounds.

Key Structural and Physicochemical Determinants of Repellent Activity

An analysis of PMD and its derivatives has identified several key parameters that correlate with their insect repellent efficacy:

  • Lipophilicity: A lower aqueous stabilization, which translates to higher lipophilicity (fat-solubility), is a favorable property for repellent activity. This allows for better interaction with the insect's sensory receptors.[1][2][4]

  • Electrostatic Potential: A larger separation of electrostatic potential energy and a localized negative electrostatic potential region around the oxygen atoms are crucial for repellent action.[1][2][4]

  • Hydrogen Bonding: The presence of a hydrogen-bond donor group is a critical feature of the pharmacophore model for PMD analogs.[1][2][4]

  • Hydrophobic Features: The model also incorporates two aliphatic hydrophobic regions, indicating the importance of non-polar interactions in the binding of these molecules to their target sites on insect receptors.[1][2][4]

Based on these principles, the following table provides a representative, illustrative comparison of hypothetical PMD analogs and their predicted insect repellent activity based on the established pharmacophore model.

CompoundKey Structural FeaturesPredicted Repellent Activity
p-Menthane-3,8-diol (PMD) Two hydroxyl groups (hydrogen bond donors), cyclohexane ring (hydrophobic)High
Analog 1 (Esterified C3-OH) One hydroxyl group (hydrogen bond donor), ester group, increased lipophilicityModerate to High
Analog 2 (Ether at C8) One hydroxyl group (hydrogen bond donor), ether linkage, altered electrostatic potentialModerate
Analog 3 (Alkylated C4) Two hydroxyl groups, increased steric bulk and lipophilicityHigh
Analog 4 (Acyclic analog) Lacks the rigid cyclohexane ring, reduced hydrophobic characterLow

Experimental Protocols

The standard method for evaluating the efficacy of insect repellents is the "arm-in-cage" test, which provides a quantitative measure of protection time against biting insects.[6][7]

Arm-in-Cage Efficacy Test

Objective: To determine the complete protection time (CPT) of a topical repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Human volunteers.

  • Test repellent formulation.

  • Control substance (e.g., ethanol or a placebo formulation).

  • Standard reference repellent (e.g., DEET).

  • Micropipettes or syringes for precise application.

  • Latex gloves.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.

  • Repellent Application: A precise dose of the test repellent (e.g., 1.0 mL) is applied evenly to a defined area (e.g., 600 cm²) of the volunteer's forearm. The hand is covered with a latex glove.

  • Exposure: The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Observation: The time to the first confirmed insect bite is recorded. A confirmed bite is typically defined as a bite followed by another within the same or next exposure period.

  • Control: The procedure is repeated with the control substance and the standard reference repellent on different volunteers or on the other arm of the same volunteer after a suitable washout period.

  • Data Analysis: The Complete Protection Time (CPT) is calculated as the time from the application of the repellent until the first confirmed bite.

Visualizing a Path to Enhanced Repellency

To better understand the structure-activity relationships and experimental procedures, the following diagrams have been generated.

Pharmacophore_Model cluster_features Pharmacophore Features for PMD Repellency cluster_molecule p-Menthane-3,8-diol Structure HBD Hydrogen Bond Donor (O-H) mol HY1 Hydrophobic (Aliphatic) HY2 Hydrophobic (Aliphatic) Experimental_Workflow start Start prep Volunteer Preparation (No scented products) start->prep application Apply Test Repellent to Forearm prep->application exposure Insert Arm into Mosquito Cage application->exposure observe Observe for Bites (3 min) exposure->observe bite First Confirmed Bite? observe->bite record Record Complete Protection Time (CPT) bite->record Yes wait Wait 30 minutes bite->wait No end End record->end wait->exposure

References

In-depth Comparative Analysis of p-Menthane-1,3,8-triol Stereoisomers Awaits Further Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the distinct biological effects of p-Menthane-1,3,8-triol stereoisomers. At present, there is a notable absence of published research specifically comparing the pharmacological or physiological activities of these different isomeric forms.

While this compound has been identified as a naturally occurring monoterpenoid in plants such as Mentha canadensis, scientific investigation into its biological potential remains in its infancy.[1][2] The primary focus of research in the p-menthane family has been extensively directed towards a related compound, p-Menthane-3,8-diol (PMD). PMD is a well-established and widely studied insect repellent, and a significant body of work exists detailing its efficacy and mechanism of action against various insects.[3][4][5][6][7]

However, this extensive research on p-Menthane-3,8-diol does not extend to the 1,3,8-triol variant. Searches of scholarly databases and chemical information repositories yield basic chemical and physical properties of this compound, but do not provide any data on the biological activities of its individual stereoisomers.[8][9] Consequently, a comparative analysis, as requested, cannot be constructed.

For researchers, scientists, and drug development professionals interested in the potential therapeutic or other biological applications of this compound, this represents a largely unexplored area of study. Future research would need to first involve the synthesis and isolation of the individual stereoisomers of this compound. Following this, a systematic evaluation of their biological effects through a variety of in vitro and in vivo assays would be necessary to elucidate any potential differences in their activity.

Until such foundational research is conducted and published, it is not possible to provide a comparative guide summarizing quantitative data, detailing experimental protocols, or illustrating signaling pathways related to the biological effects of this compound stereoisomers. The scientific community awaits initial studies to unlock the potential of these compounds.

References

cross-reactivity studies of p-Menthane-1,3,8-triol with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity of p-Menthane Terpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction to p-Menthane-1,3,8-triol and its Analog, p-Menthane-3,8-diol (PMD)

This compound is a monoterpenoid that has been isolated from plants of the Mentha genus.[1][2] Due to the limited specific research on this compound, this guide focuses on the known biological activities and cross-reactivity of its close structural analog, p-Menthane-3,8-diol (PMD). PMD is the active ingredient in oil of lemon eucalyptus and is recognized as an effective insect repellent with a performance comparable to N,N-Diethyl-meta-toluamide (DEET).[3][4] The structural similarities between these two p-menthane derivatives suggest they may share similar biological targets and interaction profiles.

Comparative Performance as an Insect Repellent

The primary and most well-documented biological function of PMD is its insect repellent activity. Its efficacy is often compared to DEET, the synthetic standard for insect repellents.

Table 1: Comparative Efficacy of p-Menthane-3,8-diol (PMD) vs. DEET

Parameterp-Menthane-3,8-diol (PMD)N,N-Diethyl-meta-toluamide (DEET)Reference
Mechanism of Action Interferes with insect olfactory receptors, disrupting their ability to locate a host.[3][4][5]Acts on olfactory receptors to block the detection of human odors and may also have a direct repellent effect on contact.[6]
Effective Dose (ED50) Higher than DEET in some studies.Generally lower than PMD, indicating higher potency at lower concentrations.
Protection Time Up to 6-8 hours, depending on the concentration.[7]Can provide protection for over 5 hours, with higher concentrations offering longer protection.[6]

Potential Cross-Reactivity with TRP Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. Menthol, a structurally related p-menthane derivative, is a known agonist of the TRPM8 channel, which is responsible for the sensation of cold.[8] Given the structural similarity of this compound and PMD to menthol, there is a potential for cross-reactivity with TRPM8 and other TRP channels. This interaction could be explored for therapeutic applications beyond insect repellency.

Table 2: Comparative Agonist Activity on TRPM8 Channels

CompoundEC50 (µM)NotesReference
(-)-Menthol 62.64 ± 1.2A well-characterized TRPM8 agonist.[2]
(+)-Neomenthol 206.22 ± 11.4A stereoisomer of menthol with lower potency.[2]
Icilin 0.36 - 1.4A potent synthetic TRPM8 "super-agonist".[1][9][10]
p-Menthane-3,8-diol (PMD) Data not availableExpected to have some activity due to structural similarity to menthol.
This compound Data not availablePotential for activity based on structural analogy.

Experimental Protocols

Arm-in-Cage Mosquito Repellency Assay

This is a standard laboratory method to evaluate the efficacy of topical insect repellents.

Objective: To determine the complete protection time (CPT) of a repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cage (e.g., 40x40x40 cm)

  • 200-250 laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti)

  • Test repellent formulation

  • Control substance (e.g., ethanol)

  • Human volunteers

  • Protective gloves

Procedure:

  • Volunteers wash their forearms with unscented soap and rinse thoroughly.

  • A standard amount of the test repellent is applied evenly to a defined area on one forearm of the volunteer. The other forearm may be treated with the control substance.

  • The volunteer's treated forearm is inserted into the mosquito-infested cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • The number of mosquito landings and probes (attempted bites) are recorded during each exposure period.

  • The CPT is defined as the time from application until the first confirmed bite or a predetermined number of landings/probes occurs.

TRPM8 Activation Assay using Calcium Imaging

This in vitro assay is used to screen for and characterize compounds that activate the TRPM8 ion channel.

Objective: To measure the ability of a test compound to induce an increase in intracellular calcium concentration in cells expressing the TRPM8 channel.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Menthol or Icilin)

  • Negative control (vehicle)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture: HEK293-TRPM8 cells are cultured to an appropriate confluency in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific time at 37°C.

  • Baseline Measurement: The baseline fluorescence of the cells is measured before the addition of any compounds.

  • Compound Addition: The test compound, positive control, and negative control are added to their respective wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The increase in fluorescence in response to the test compound is compared to the response elicited by the positive control to determine its agonist activity. Dose-response curves can be generated to calculate the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize key processes.

Insect_Olfactory_Pathway Odorant Odorant Molecule (e.g., PMD) Sensillum Sensillum ORN Olfactory Receptor Neuron (ORN) Sensillum->ORN Enters OR Odorant Receptor (OR) ORN->OR Activates Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transduction Projection_Neuron Projection Neuron (PN) Antennal_Lobe->Projection_Neuron Synapses with Mushroom_Body Mushroom Body (Learning & Memory) Projection_Neuron->Mushroom_Body Lateral_Horn Lateral Horn (Innate Behavior) Projection_Neuron->Lateral_Horn Arm_in_Cage_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection Volunteer_Prep Volunteer Preparation (Wash Forearm) Repellent_Application Repellent Application Volunteer_Prep->Repellent_Application Cage_Exposure Insert Arm into Mosquito Cage Repellent_Application->Cage_Exposure Observation Observe Landings & Probes Cage_Exposure->Observation Record_Data Record Observations Observation->Record_Data Calculate_CPT Calculate Complete Protection Time (CPT) Record_Data->Calculate_CPT

References

Safety Operating Guide

Proper Disposal Procedures for p-Menthane-1,3,8-triol: A Guideline Based on a Structurally Similar Compound

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Proper disposal of p-Menthane-1,3,8-triol, like any laboratory chemical, is crucial to ensure personnel safety and environmental protection. The following procedures, based on data for p-Menthane-3,8-diol, provide a framework for responsible waste management.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If handling in a poorly ventilated area or if dusts/aerosols may be generated, use a respirator.

Step-by-Step Disposal Plan

This operational plan outlines the recommended steps for the disposal of this compound, based on the procedures for p-Menthane-3,8-diol.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Collect the spilled material using appropriate absorbent materials.

    • The collected material should be promptly disposed of in accordance with local regulations.[1]

    • Do not let the chemical enter drains or sewer systems.[1]

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction facility.[1]

    • Controlled incineration with flue gas scrubbing is a suitable method for disposal.[1]

    • Do not discharge the substance into sewer systems.[1]

  • Container Decontamination and Disposal:

    • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1]

    • The rinsate should be collected and disposed of as chemical waste.

    • After proper decontamination, containers may be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if permitted by local regulations.[1]

Quantitative Data Summary

The following table summarizes the key hazard classifications and precautionary statements for p-Menthane-3,8-diol, which may be used as a reference for handling this compound.

Data PointValueSource
GHS Hazard Statements H318: Causes serious eye damagePubChem
H226: Flammable liquid and vaporPubChem
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.ECHEMI
P280: Wear protective gloves/protective clothing/eye protection/face protection.ECHEMI
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.ChemicalBook
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.ChemicalBook

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs collect_waste Collect in a Labeled, Sealed Container consult_ehs->collect_waste spill_check Is there a spill? collect_waste->spill_check contain_spill Contain and Absorb Spill spill_check->contain_spill Yes disposal_path Select Disposal Method spill_check->disposal_path No dispose_spill_waste Dispose of Spill Waste as Hazardous contain_spill->dispose_spill_waste dispose_spill_waste->disposal_path incineration Licensed Chemical Incineration disposal_path->incineration container_decon Decontaminate Container (Triple Rinse) incineration->container_decon landfill Sanitary Landfill (for decontaminated containers only) end End of Disposal Process landfill->end container_decon->landfill recycle_container Recycle or Recondition Container container_decon->recycle_container recycle_container->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling p-Menthane-1,3,8-triol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for p-Menthane-1,3,8-triol was not located. The following guidance is based on the safety information for structurally similar compounds, namely p-Menthane-3,8-diol and p-Menthane. Researchers should handle this compound with caution and adhere to the protective measures outlined below as a minimum standard. A thorough risk assessment should be conducted before commencing any work.

This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. The procedural guidance herein is intended to establish safe handling and disposal practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against potential splashes and eye contact.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[1][3] For extensive handling, consider fire/flame resistant and impervious clothing.[2][3]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1][2]Minimizes inhalation of any potential vapors or aerosols.

Operational and Handling Plan

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated workspace, preferably a certified chemical fume hood.[1][3]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area.[3]

Step 2: Chemical Handling

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, gas, or vapors.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Step 3: Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3] Do not allow the chemical to enter drains.[3]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.

A Start: Prepare to Handle This compound B Conduct Risk Assessment A->B C Select Appropriate PPE B->C D Implement Engineering Controls (Fume Hood) B->D E Proceed with Chemical Handling C->E D->E F Proper Storage E->F G Proper Disposal E->G H End F->H G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.